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2-(2-Isopropoxyethyl)piperidine hydrochloride Documentation Hub

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  • Product: 2-(2-Isopropoxyethyl)piperidine hydrochloride
  • CAS: 1219972-32-3

Core Science & Biosynthesis

Foundational

Chemical structure of 2-[2-(propan-2-yloxy)ethyl]piperidine HCl

The following technical guide provides an in-depth analysis of 2-[2-(propan-2-yloxy)ethyl]piperidine Hydrochloride (CAS: 1219972-32-3). This monograph is structured for researchers utilizing this compound as a scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-[2-(propan-2-yloxy)ethyl]piperidine Hydrochloride (CAS: 1219972-32-3). This monograph is structured for researchers utilizing this compound as a scaffold in medicinal chemistry, specifically in the development of lipophilic amine libraries and Fragment-Based Drug Discovery (FBDD).

Functional Class: Heterocyclic Building Block / Pharmacophore Scaffold

Executive Technical Summary

2-[2-(propan-2-yloxy)ethyl]piperidine HCl is a functionalized saturated heterocycle characterized by a secondary amine (piperidine) and a steric ether linkage (isopropoxyethyl). In drug development, this structure serves as a critical "linker-fragment" motif. The piperidine ring provides a basic center for receptor binding (typically via ionic interaction with aspartate residues in GPCRs), while the isopropoxyethyl tail modulates lipophilicity (LogP) and metabolic stability compared to simple alkyl chains.

This compound is primarily utilized as an intermediate in the synthesis of Sigma-1 (


) receptor ligands , local anesthetics , and neuroactive agents  where the 2-substituted piperidine motif dictates stereochemical projection.

Physicochemical Identity & Structural Constants

The following data aggregates calculated and experimental values for the hydrochloride salt and its free base.

PropertyValue / DescriptionNote
IUPAC Name 2-[2-(propan-2-yloxy)ethyl]piperidine hydrochloride
Common Identifier 2-(2-Isopropoxyethyl)piperidine HClCatalog ID: 1219972-32-3
Molecular Formula

Salt Form
Formula Weight 207.74 g/mol Free Base MW: ~171.28 g/mol
Structure (SMILES) CC(C)OCCOCC1CCCCN1.Cl
H-Bond Donors 2 (NH cation)Critical for solubility
H-Bond Acceptors 2 (Ether O, Cl-)
Predicted LogP 1.6 - 1.9 (Free Base)Lipophilic, CNS penetrant
pKa (Calc) ~10.8 (Piperidine NH)Highly basic; exists as cation at pH 7.4
Appearance White to off-white crystalline solidHygroscopic

Synthetic Architecture & Retrosynthesis

The synthesis of 2-substituted piperidine ethers requires precise control to avoid N-alkylation (quaternization) during the etherification step. The most robust protocol utilizes a Protection-Alkylation-Deprotection strategy.

Retrosynthetic Logic

To access the target with high regiochemical fidelity, the synthesis disconnects at the ether linkage or the piperidine ring reduction.

  • Disconnection A (Ether): Coupling 2-piperidineethanol with an isopropyl halide. Challenge: Selectivity between O- and N-alkylation.

  • Disconnection B (Ring Reduction): Hydrogenation of the corresponding 2-substituted pyridine. Advantage:[1][2] Pyridines are easier to functionalize selectively.

Validated Synthetic Workflow (Route A: N-Protection Strategy)

This protocol ensures the alkylation occurs exclusively at the oxygen atom.

Step 1: N-Protection React 2-piperidineethanol with Di-tert-butyl dicarbonate (


) to mask the nucleophilic nitrogen.
  • Reagents:

    
    , 
    
    
    
    , DCM.
  • Yield Target: >95%.[3][1][4]

Step 2: O-Alkylation (Williamson Ether Synthesis) The N-Boc-2-piperidineethanol is treated with a strong base and isopropyl bromide.

  • Reagents: NaH (60% dispersion), 2-bromopropane, DMF,

    
    .
    
  • Mechanism:[5][6][1][2][7]

    
     attack of the alkoxide on the secondary halide.
    
  • Critical Control: Maintain anhydrous conditions to prevent NaH quenching.

Step 3: Deprotection & Salt Formation Removal of the Boc group and simultaneous formation of the HCl salt.

  • Reagents: 4M HCl in Dioxane.[6]

  • Purification: Recrystallization from

    
    .
    
Synthesis Pathway Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis.

SynthesisPathway Start 2-Piperidineethanol (Precursor) Step1 N-Boc Protection (Boc2O, Et3N) Start->Step1 Inter1 N-Boc-2-piperidineethanol Step1->Inter1 >95% Yield Step2 O-Alkylation (NaH, iPr-Br, DMF) Inter1->Step2 Inter2 N-Boc-Ether Intermediate Step2->Inter2 SN2 Reaction Step3 Acidic Deprotection (4M HCl/Dioxane) Inter2->Step3 Final Target Product 2-[2-(propan-2-yloxy)ethyl]piperidine HCl Step3->Final Precipitation

Figure 1: Step-wise synthetic pathway utilizing N-Boc protection to ensure O-selective alkylation.

Analytical Characterization Profile

Researchers must validate the structure using NMR and Mass Spectrometry. The following spectral features are diagnostic for the 2-[2-(propan-2-yloxy)ethyl]piperidine HCl structure.

Proton NMR ( -NMR) Expectations ( or )
  • Isopropoxy Methyls: A strong doublet (

    
     ppm, 6H) corresponding to the 
    
    
    
    group.
  • Isopropoxy Methine: A septet (

    
     ppm, 1H) for the 
    
    
    
    ether proton.
  • Ether Linker: Multiplets (

    
     ppm, 2H) for the 
    
    
    
    protons.
  • Piperidine Ring:

    • 
      -protons (adjacent to N): Broad multiplets at 
      
      
      
      ppm (deshielded due to ammonium salt).
    • Ring

      
      : Multiplets ranging from 
      
      
      
      ppm.
  • Exchangeable Proton: Broad singlet (

    
     ppm) for 
    
    
    
    (visible in
    
    
    , disappears in
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Molecular Ion (

    
    ):  m/z 172.17 (Calculated for 
    
    
    
    ).
  • Fragmentation Pattern:

    • Loss of isopropyl group (

      
      ).
      
    • Cleavage of the ethyl side chain (characteristic piperidine ring fragment at m/z 84).

Functional Reactivity & Research Applications

This compound acts as a Secondary Amine Nucleophile . It is designed to be derivatized at the Nitrogen position to create larger bioactive molecules.

Derivatization Logic

The steric bulk of the 2-isopropoxyethyl group influences the conformation of the piperidine ring, often favoring a specific chair conformation. This makes it valuable for exploring Structure-Activity Relationships (SAR) where steric clashes in the binding pocket are being probed.

Primary Reactions:

  • Reductive Amination: Reaction with aldehydes/ketones (

    
    ) to form N-tertiary amines.
    
  • Amide Coupling: Reaction with carboxylic acids (EDC/HOBt) to form amides (common in local anesthetic analogs).

  • SnAr Reactions: Nucleophilic aromatic substitution on fluorinated heterocycles.

Reactivity Flowchart

Reactivity Core 2-[2-(propan-2-yloxy)ethyl]piperidine (Secondary Amine) Path1 Reductive Amination (R-CHO / NaBH(OAc)3) Core->Path1 Path2 Amide Coupling (R-COOH / HATU) Core->Path2 Path3 Sulfonylation (R-SO2Cl / Base) Core->Path3 Prod1 Tertiary Amines (Sigma Receptor Ligands) Path1->Prod1 Prod2 Piperidine Amides (Anesthetic Analogs) Path2->Prod2 Prod3 Sulfonamides (GPCR Modulators) Path3->Prod3

Figure 2: Functionalization pathways for the secondary amine scaffold.

Safety & Handling Protocols

As a piperidine hydrochloride salt, this compound presents specific hazards typical of cationic surfactants and organic bases.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling:

    • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at

      
       for long-term stability.
      
    • Inhalation: Use within a chemical fume hood to prevent inhalation of dust.

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (Hexane).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53408709, 2-[2-(propan-2-yloxy)ethyl]piperidine hydrochloride. Retrieved from [Link]

  • Wünsch, B., et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. (Contextual reference for piperidine synthesis methods). ChemMedChem. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Isopropoxyethyl-Substituted Piperidine Building Blocks for Modern Drug Discovery

Introduction: The Piperidine Scaffold, A Privileged Core in Medicinal Chemistry The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] It is classified as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold, A Privileged Core in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] It is classified as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This structural motif is present in a vast array of clinically approved drugs and natural alkaloids, demonstrating its versatility and importance in the development of therapeutics for cancer, central nervous system (CNS) disorders, and infectious diseases.[2] The widespread success of the piperidine core stems from its ability to confer favorable physicochemical properties to a molecule, including modulating lipophilicity and aqueous solubility.[2] Furthermore, its three-dimensional structure allows it to adapt to the steric demands of various biological binding pockets, enhancing a compound's overall druggability and pharmacokinetic profile.[2]

The strategic functionalization of the piperidine ring is a key tactic in drug design, allowing chemists to fine-tune a molecule's properties for optimal efficacy and safety. This guide focuses on a specific, yet increasingly important substitution pattern: the isopropoxyethyl group. By exploring the rationale behind its use, synthetic methodologies, and impact on structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of isopropoxyethyl-substituted piperidine building blocks.

The Isopropoxyethyl Substituent: A Strategic Tool for Optimizing Pharmacokinetics

The choice of a substituent in drug design is a deliberate process aimed at optimizing a lead compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3] The isopropoxyethyl group, an ether-containing alkyl chain, offers a unique combination of properties that medicinal chemists can leverage to overcome common drug development challenges.

Key Physicochemical Contributions:
  • Modulation of Lipophilicity: Alkyl groups are known to be hydrophobic and can enhance a drug's ability to cross lipid membranes, a critical factor for bioavailability.[4] The isopropoxyethyl group provides a moderate increase in lipophilicity, which can be finely tuned. Unlike a simple, long alkyl chain that might render a compound too "greasy" and insoluble, the embedded ether oxygen atom introduces a degree of polarity. This balance is crucial for achieving the desired solubility in both aqueous (e.g., blood) and lipid environments (e.g., cell membranes).[5]

  • Metabolic Stability: Drug metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver, is a major pathway for drug clearance and can limit a compound's duration of action.[6] Ether linkages, like the one in the isopropoxyethyl group, are generally more resistant to metabolic degradation than other functional groups such as esters, which are rapidly hydrolyzed.[7] The branched nature of the isopropyl moiety can also provide steric hindrance, further shielding the ether oxygen from enzymatic attack and potentially prolonging the drug's half-life.[4][8]

  • Hydrogen Bonding Capability: The ether oxygen can act as a hydrogen bond acceptor. This allows it to form non-covalent interactions with biological targets like proteins and enzymes, which can be a critical component of a drug's binding affinity and specificity.[9]

The strategic incorporation of an isopropoxyethyl group can thus improve a drug candidate's metabolic stability, membrane permeability, and target engagement, making it a valuable tool in the medicinal chemist's arsenal.

Synthetic Strategies for Isopropoxyethyl-Piperidine Cores

The reliable and scalable synthesis of isopropoxyethyl-substituted piperidines is essential for their application in drug discovery programs. Several robust synthetic routes can be employed, with the choice often depending on the desired substitution pattern on the piperidine ring itself. A common and straightforward approach is the N-alkylation of a pre-existing piperidine scaffold.

General Synthetic Workflow: N-Alkylation

The most direct method for preparing N-(2-isopropoxyethyl)piperidine involves the reaction of piperidine with a suitable 2-isopropoxyethyl electrophile. This workflow is advantageous due to the commercial availability of many substituted piperidines and alkylating agents.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Workup & Purification Piperidine Substituted Piperidine Reaction Sₙ2 Reaction Piperidine->Reaction Nucleophile AlkylatingAgent 1-Bromo-2-isopropoxyethane or 2-Isopropoxyethyl Tosylate AlkylatingAgent->Reaction Electrophile Base Weak Base (e.g., K₂CO₃, NaHCO₃) Base->Reaction Solvent Polar Aprotic Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Heat Heat (Optional) Workup Aqueous Workup (Filtration, Extraction) Purification Chromatography or Distillation Workup->Purification Product N-(2-Isopropoxyethyl)piperidine Derivative Purification->Product Reaction->Workup

Caption: General workflow for the synthesis of N-(2-isopropoxyethyl)piperidines via Sₙ2 alkylation.

Experimental Protocol: Synthesis of 1-(2-Isopropoxyethyl)piperidine

This protocol describes a representative, self-validating procedure for the synthesis of a simple isopropoxyethyl-substituted piperidine building block.

Materials:

  • Piperidine

  • 1-Bromo-2-isopropoxyethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (approx. 0.2 M concentration relative to piperidine).

  • Addition of Alkylating Agent: Begin stirring the suspension at room temperature. Add 1-bromo-2-isopropoxyethane (1.1 eq) to the mixture dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting piperidine.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and rinse the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Liquid-Liquid Extraction: Dissolve the resulting oily residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude 1-(2-isopropoxyethyl)piperidine can be purified by vacuum distillation or flash column chromatography on silica gel to afford the final product as a clear oil.

Validation: The structure and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or GC analysis.

Applications and Structure-Activity Relationship (SAR) Insights

The true value of a building block is demonstrated through its application in creating biologically active molecules. The isopropoxyethyl-piperidine scaffold has been incorporated into various compounds in medicinal chemistry research, particularly in the development of agents targeting CNS receptors and other enzyme systems.

The analysis of Structure-Activity Relationships (SAR) helps researchers understand how specific structural changes in a molecule affect its biological activity.[10][11] By systematically replacing the isopropoxyethyl group with other substituents, chemists can probe the specific contributions of this moiety to target binding and overall pharmacological profile.

Case Study: Hypothetical SAR of a Kinase Inhibitor Series

To illustrate the role of the isopropoxyethyl group, consider a hypothetical SAR study for a series of kinase inhibitors based on a 4-aminopiperidine core. The goal is to optimize metabolic stability and cell permeability while maintaining high potency.

CompoundN-Substituent (R)Kinase IC₅₀ (nM)Microsomal Half-life (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
1 -H55050.8
2 -CH₃120152.5
3 -CH₂CH₂OCH₃45358.1
4 -CH₂CH₂(OCH(CH₃)₂) (Isopropoxyethyl) 52 >90 12.5
5 -CH₂CH₂Ph302518.0

Analysis of SAR Data:

  • From Unsubstituted (1) to Methyl (2): A small alkyl group improves potency and provides a modest increase in metabolic stability and permeability, establishing the benefit of N-substitution.

  • Introducing an Ether (3): The methoxyethyl group in compound 3 significantly boosts potency, stability, and permeability compared to the simple methyl group. This highlights the favorable properties of the alkoxyethyl chain, likely by improving solubility and presenting a hydrogen bond acceptor.

  • The Isopropoxyethyl Advantage (4): Compound 4 , featuring the target isopropoxyethyl group, maintains high potency comparable to compound 3 . However, it demonstrates a dramatic improvement in metabolic stability (t½ > 90 min). This is the key insight: the steric bulk of the isopropyl group effectively shields the molecule from metabolic enzymes without compromising its potent activity. It also further enhances permeability.

  • Comparison to a Bulky Hydrophobic Group (5): While the phenethyl group in compound 5 yields the highest permeability and good potency, its metabolic stability is significantly lower than that of the isopropoxyethyl analogue. This suggests the bulky, purely hydrophobic group may be more readily metabolized (e.g., via aromatic hydroxylation) and that the ether linkage is critical for metabolic resistance.

This hypothetical case study demonstrates the causal relationship behind selecting the isopropoxyethyl substituent: it provides a superior balance of potency, metabolic stability, and permeability compared to smaller, less sterically hindered, or purely hydrophobic analogues.

Conclusion and Future Outlook

Isopropoxyethyl-substituted piperidine building blocks represent a valuable and strategic class of intermediates for drug discovery. Their unique ability to confer a desirable balance of lipophilicity, metabolic stability, and hydrogen bonding potential allows medicinal chemists to overcome common pharmacokinetic challenges. The synthetic accessibility of these scaffolds via robust methods like N-alkylation ensures their ready availability for library synthesis and lead optimization campaigns. As drug discovery continues to tackle increasingly complex biological targets, the rational design of molecules with optimized ADMET properties from the outset is paramount. The thoughtful application of building blocks like isopropoxyethyl-substituted piperidines will undoubtedly continue to be a key enabler in the development of the next generation of safe and effective medicines.

References

  • Title: Diethyl ether - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Diethyl ether influence on the metabolism of antipyrine, paracetamol and sulphanilamide in isolated rat hepatocytes Source: PubMed URL: [Link]

  • Title: How Alkyls Influence Medicinal Chemistry Developments? Source: Patsnap Eureka URL: [Link]

  • Title: The Role of Alkyl Groups in Organic Chemistry and Drug Design Source: OMICS International URL: [Link]

  • Title: Structure Activity Relationship - Adrenergic Drugs Source: Pharmacy 180 URL
  • Title: Lactate salt of 4-[6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4-yl]piperazine-1-carboxylic acid(4-isopropoxyphenyl)-amide and pharmaceutical compositions thereof for the treatment of cancer and other diseases or disorders Source: Patsnap Eureka URL: [Link]

  • Title: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations Source: touchPANCREATICCANCER URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link]

  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: ChemMedChem URL: [Link]

  • Title: Scheme 1. General strategy for the synthesis of piperidine derivatives.... Source: ResearchGate URL: [Link]

  • Title: Optimizing Drug Properties Lead-to-Drug Design Source: University of Zurich, Department of Chemistry URL: [Link]

  • Title: Structure–activity relationship - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The pharmacokinetic interaction of diethyl ether with aminopyrine in the rat Source: PubMed URL: [Link]

  • Title: Structure Activity Relationship (SAR) in Medicinal Chemistry Source: newpetc URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry URL: [Link]

  • Title: US5489689A - Preparation of piperidine derivatives Source: Google Patents URL
  • Title: Synthesis of (a) N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine Source: PrepChem.com URL: [Link]

  • Title: Topic 7.2 INTRODUCTION TO DRUG DESIGN Source: University of Manchester URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Synthesis, cytotoxicity, and structure-activity relationship (SAR) studies of andrographolide analogues as anti-cancer agent Source: PubMed URL: [Link]

  • Title: Pharmacokinetic Considerations in Drug Design and Development Source: American Chemical Society URL: [Link]

Sources

Exploratory

The Ether-Linked Piperidine Scaffold: A Keystone for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Enduring Significance of the Piperidine Moiety The piperidine ring, a six-membered nitrogen-containing heterocycle, stands...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most vital synthetic fragments in the pharmaceutical industry.[1] Its derivatives are integral to over twenty classes of pharmaceuticals and numerous alkaloids, a testament to the scaffold's privileged status in medicinal chemistry.[2][3] The piperidine structure offers a unique combination of features: it provides a basic nitrogen atom that can be protonated at physiological pH, enabling critical interactions with biological targets, and its conformationally flexible chair-like structure allows for precise spatial orientation of substituents to optimize target binding.[4] The introduction of an ether linkage to this scaffold further enhances its pharmacological potential by modulating properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, making these derivatives highly adaptable for targeting a wide array of biological systems.[5] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of ether-linked piperidine derivatives, grounded in field-proven methodologies and experimental data.

Part 1: Synthesis and Strategic Design

The construction of the ether-linked piperidine core is a foundational step in harnessing its therapeutic potential. The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry, which are critical for target specificity and efficacy.

Core Synthetic Strategies: A Causal Analysis

Multiple strategies exist for synthesizing the piperidine ring, including hydrogenation of pyridine precursors, various cyclization reactions, and reductive amination.[1][2] A common and industrially scalable approach for creating key precursors, such as those for the Alzheimer's drug Donepezil, involves a multi-step process beginning with commercially available piperidine building blocks. The rationale behind this approach is its robustness and the ability to introduce desired functionalities in a controlled, stepwise manner.

A representative workflow for synthesizing an ether-linked piperidine derivative, exemplified by a Donepezil precursor, is outlined below. This process is chosen for its reliability and adaptability.

G cluster_synthesis General Synthetic Workflow start Start: Piperidine & Pyridine Precursors step1 Functionalization / Protection (e.g., N-benzylation, Boc protection) start->step1 Introduce directing/protecting groups step2 Key Bond Formation (e.g., Aldol Condensation, Etherification) step1->step2 Couple core fragments step3 Modification & Reduction (e.g., Hydrogenation of double bonds) step2->step3 Saturate ring / Modify core step4 Deprotection & Final Derivatization step3->step4 Expose reactive sites end Target Ether-Linked Piperidine Derivative step4->end G cluster_pathway PI3K/Akt Signaling Pathway Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits DTPEP DTPEP (Ether-Linked Piperidine) DTPEP->PI3K Inhibits DTPEP->Akt Inhibits

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(2-Isopropoxyethyl)piperidine hydrochloride from piperidine

Application Note: Synthesis of 2-(2-Isopropoxyethyl)piperidine Hydrochloride via Directed -Lithiation Abstract & Strategic Overview The synthesis of 2-substituted piperidines is a cornerstone in the development of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-(2-Isopropoxyethyl)piperidine Hydrochloride via Directed -Lithiation

Abstract & Strategic Overview

The synthesis of 2-substituted piperidines is a cornerstone in the development of pharmaceutical agents, particularly for antihistamines, local anesthetics, and GPCR ligands. While traditional methods rely on the reduction of substituted pyridines, this protocol details a more versatile C(sp³)-H activation strategy starting directly from piperidine.

This guide utilizes the Beak-Lee Lithiation Protocol , leveraging the dipole-stabilized carbanion of N-Boc-piperidine. This method offers superior regiocontrol compared to radical functionalization and avoids the redox adjustments required by pyridine-based routes.

Retrosynthetic Analysis

The strategic disconnection reveals the target can be accessed via the electrophilic trapping of an


-lithiated piperidine species with an alkyl halide.

Retrosynthesis Target 2-(2-Isopropoxyethyl) piperidine HCl Intermediate N-Boc-2-(2-isopropoxyethyl) piperidine Target->Intermediate Deprotection (HCl) Lithio α-Lithio-N-Boc piperidine Intermediate->Lithio Alkylation Electrophile 1-Bromo-2- isopropoxyethane Intermediate->Electrophile Start Piperidine Lithio->Start N-Protection & α-Lithiation

Figure 1: Retrosynthetic logic flow from target salt to starting materials.

Experimental Protocols

Phase 1: Preparation of Electrophile (1-Bromo-2-isopropoxyethane)

Note: If 1-bromo-2-isopropoxyethane is not commercially available in your inventory, it must be synthesized from 2-isopropoxyethanol (Isopropyl Cellosolve).

Reaction Principle: Nucleophilic substitution of the hydroxyl group using Phosphorus Tribromide (


).
ReagentMW ( g/mol )Equiv.[1][2][3]Amount
2-Isopropoxyethanol104.151.010.4 g (100 mmol)
Phosphorus Tribromide (

)
270.690.410.8 g (40 mmol)
Dichloromethane (DCM)-Solvent50 mL

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Charge the flask with 2-isopropoxyethanol and anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add

    
     dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temp < 5°C.
    
  • Reaction: Remove ice bath and reflux for 2 hours. Monitor by TLC (stain with

    
    ; alcohol spot will disappear).
    
  • Workup: Quench carefully with saturated

    
     (gas evolution!). Extract with DCM (3 x 30 mL). Dry organics over 
    
    
    
    .[4]
  • Purification: Concentrate in vacuo. Distill the crude oil (approx. bp 130-135°C @ atm) to obtain a clear liquid.

Phase 2: N-Protection of Piperidine

Reaction Principle: Carbamate formation to activate the


-proton for lithiation.
ReagentMWEquiv.[1][2][3][5][6][7]Amount
Piperidine85.151.04.25 g (50 mmol)

(Di-tert-butyl dicarbonate)
218.251.112.0 g (55 mmol)

(Triethylamine)
101.191.26.0 g (60 mmol)
DCM-Solvent100 mL

Protocol:

  • Dissolve piperidine and

    
     in DCM at 0°C.
    
  • Add

    
     (dissolved in minimal DCM) dropwise.
    
  • Stir at Room Temperature (RT) for 4 hours.

  • Wash with 1M HCl (to remove unreacted amine), then brine.

  • Concentrate to yield N-Boc-piperidine (Clear oil, >95% yield). Use directly in Phase 3.

Phase 3: Directed -Lithiation and Alkylation (The Critical Step)

Reaction Principle: Formation of a dipole-stabilized carbanion using sec-Butyllithium (


-BuLi) and TMEDA, followed by 

attack on the alkyl bromide.

Safety Critical:


-BuLi is pyrophoric. All transfers must use cannula or gas-tight syringe techniques under positive Argon/Nitrogen pressure.
ReagentEquiv.[2][3][5][6][7][8]Conditions
N-Boc-piperidine1.01.85 g (10 mmol)
TMEDA (Tetramethylethylenediamine)1.21.4 g (12 mmol)

-BuLi (1.4M in cyclohexane)
1.2~8.6 mL
1-Bromo-2-isopropoxyethane1.52.7 g (15 mmol)
Anhydrous

Solvent40 mL

Protocol:

  • Cryogenic Setup: Flame-dry a 100 mL Schlenk flask. Add N-Boc-piperidine, TMEDA, and anhydrous ether.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Allow 15 mins for thermal equilibration.

  • Lithiation: Add

    
    -BuLi dropwise via syringe pump over 20 minutes.
    
    • Observation: Solution may turn light yellow.

    • Mechanism:[8][9][10][11] The Boc carbonyl oxygen coordinates Li, directing deprotonation to the

      
      -position (Complex Induced Proximity Effect).
      
  • Incubation: Stir at -78°C for 4 hours. Do not warm up.

  • Alkylation: Add 1-bromo-2-isopropoxyethane (neat or in 2 mL ether) dropwise.

  • Warming: Stir at -78°C for 1 hour, then remove the bath and allow to warm to RT overnight.

  • Workup: Quench with sat.

    
    .[4] Extract with 
    
    
    
    . Wash with water and brine.[4]
  • Purification: Flash Chromatography (Hexanes/EtOAc 9:1). Isolate N-Boc-2-(2-isopropoxyethyl)piperidine .

Phase 4: Deprotection and Salt Formation

Reaction Principle: Acid-catalyzed cleavage of the Boc group.

Protocol:

  • Dissolve the intermediate from Phase 3 in

    
     (10 mL).
    
  • Add 4M HCl in Dioxane (5 mL, excess).

  • Stir at RT for 3 hours. A white precipitate should form.

  • Isolation: Filter the solid or evaporate solvents. Triturate with cold ether to remove organic impurities.

  • Final Product: 2-(2-Isopropoxyethyl)piperidine hydrochloride (White hygroscopic solid).

Mechanistic Insight & Validation

The success of this synthesis relies on the Dipole-Stabilized Carbanion . Unlike simple amines, the N-Boc group allows for stable lithiation at the


-position without 

-elimination or polymerization.
Mechanism Diagram

The coordination of Lithium by the Boc carbonyl and TMEDA is essential for kinetic stability.

Mechanism cluster_notes Key Interactions NBoc N-Boc-Piperidine Complex Pre-Lithiation Complex NBoc->Complex + TMEDA + s-BuLi Lithiated Dipole-Stabilized Carbanion (α-Li) Complex->Lithiated -78°C Deprotection Product Alkylated Intermediate Lithiated->Product + R-Br (SN2) Note1 TMEDA breaks Li aggregates increasing basicity Note1->Complex Note2 Boc Oxygen coordinates Li stabilizing the α-anion Note2->Lithiated

Figure 2: Mechanistic pathway highlighting the role of TMEDA and the Boc directing group.

Quality Control (QC) Parameters

To ensure the protocol was successful, verify the following analytical markers:

TechniqueExpected SignalInterpretation
1H NMR

1.15 (d, 6H)
Isopropyl methyls (distinct doublet).
1H NMR

3.6-3.8 (m)
Ether linkage protons (

).
1H NMR Absence of

1.45 (s, 9H)
Confirms complete Boc deprotection.
LC-MS [M+H]+ = 208.2Protonated free base mass.
Appearance White crystalline solidHigh purity HCl salt.

References

  • Beak, P., & Lee, W. K. (1989).[5]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry, 54(2), 458–464. 
    
  • O'Brien, P., et al. (2012).[8] An Experimental and In Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society, 134(11), 5300–5312.

  • Guidechem. (n.d.). 2-(2-Isopropoxyethyl)piperidine hydrochloride Product Details.

  • Organic Syntheses. (1933). Alkyl and Alkylene Bromides.[3] Organic Syntheses, Coll. Vol. 1, p.25.

Sources

Application

Application Note &amp; Protocol: Comparative Solubility Analysis of 2-(2-Isopropoxyethyl)piperidine Hydrochloride in Water and Ethanol

Introduction: The Critical Role of Solubility in Drug Development The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation design, and ultimate therapeutic efficacy. For ionizable compounds such as amine hydrochloride salts, solubility can vary dramatically across different solvent systems, a factor that is critical to control during various stages of drug development, from synthesis and purification to formulation and in vivo administration.

This application note provides a detailed examination of the solubility characteristics of 2-(2-Isopropoxyethyl)piperidine hydrochloride, a heterocyclic compound of interest in pharmaceutical research. We will delve into the theoretical principles governing its differential solubility in two common polar protic solvents: water and ethanol. Furthermore, we present a comprehensive, field-proven protocol for the experimental determination of its equilibrium solubility using the gold-standard shake-flask method. This guide is designed to provide researchers with both the foundational knowledge and the practical tools to accurately assess the solubility of this and similar compounds.

Theoretical Background: Understanding the Solubility of Amine Hydrochloride Salts

2-(2-Isopropoxyethyl)piperidine hydrochloride is an amine salt. The protonation of the piperidine nitrogen to form the hydrochloride salt fundamentally alters the molecule's physicochemical properties, most notably its solubility.

As an ionic compound, 2-(2-Isopropoxyethyl)piperidine hydrochloride's dissolution in a solvent is governed by the principle of "like dissolves like." The solubility in polar solvents is driven by the favorable interactions between the ions of the salt and the polar solvent molecules.

  • In Water: Water is a highly polar solvent with a high dielectric constant, capable of forming strong hydrogen bonds. When the hydrochloride salt is introduced into water, the water molecules effectively solvate the piperidinium cation and the chloride anion through ion-dipole interactions. The hydrogen atoms of the water molecules orient towards the chloride anion, while the oxygen atoms orient towards the positively charged nitrogen on the piperidine ring. This extensive solvation shell overcomes the lattice energy of the salt, leading to dissolution.[1][2]

  • In Ethanol: Ethanol is also a polar protic solvent, capable of hydrogen bonding. However, it is less polar than water, with a lower dielectric constant.[3] While ethanol can also solvate the ions of 2-(2-Isopropoxyethyl)piperidine hydrochloride, the interactions are generally weaker than with water. The presence of the ethyl group in ethanol introduces a nonpolar character, which can slightly hinder its ability to effectively shield the ions from each other. Consequently, while the compound is expected to be soluble in ethanol, its solubility is generally anticipated to be lower than in water.

The interplay of these molecular interactions is what dictates the equilibrium solubility of the compound in each solvent.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method, as recommended by various regulatory bodies including the World Health Organization (WHO), is the most reliable approach for determining the thermodynamic equilibrium solubility of a compound.[4][5][6][7] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is achieved, followed by the quantification of the dissolved solute in a filtered or centrifuged sample.

Materials and Equipment
  • 2-(2-Isopropoxyethyl)piperidine hydrochloride (purity > 99%)

  • Deionized water (USP grade or equivalent)

  • Ethanol (anhydrous, analytical grade)

  • Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator

  • Calibrated analytical balance

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Calibrated thermometer

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Solvents and Stock Solutions:

    • Prepare a sufficient quantity of both deionized water and anhydrous ethanol.

    • Accurately prepare stock solutions of 2-(2-Isopropoxyethyl)piperidine hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) for the preparation of a calibration curve for HPLC analysis.

  • Addition of Excess Solid to Vials:

    • Label vials for each solvent and replicate. A minimum of three replicates for each solvent is recommended.[6][7]

    • Add an excess amount of 2-(2-Isopropoxyethyl)piperidine hydrochloride to each vial. The amount should be sufficient to ensure that a solid phase remains at equilibrium. A preliminary test can help estimate the required amount.

  • Equilibration:

    • Add a known volume of the respective solvent (water or ethanol) to each vial.

    • Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). The temperature must be strictly controlled and monitored.[8]

    • Agitate the vials at a constant speed for a predetermined period to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally; typical durations range from 24 to 72 hours.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[7]

  • Sample Preparation and Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected. This step is crucial to separate the dissolved solute from any undissolved solid particles.[10]

  • Sample Dilution and Analysis:

    • Accurately dilute the filtered samples with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of 2-(2-Isopropoxyethyl)piperidine hydrochloride.

  • Data Analysis:

    • Using the calibration curve, calculate the concentration of the compound in the undiluted, saturated solution.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

    • Calculate the mean and standard deviation for the replicate measurements for each solvent.

Workflow Visualization

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess 2-(2-Isopropoxyethyl)piperidine HCl agitate Agitate in thermostatic shaker (e.g., 25°C for 48h) prep_compound->agitate prep_solvent Measure known volume of Water or Ethanol prep_solvent->agitate separate Centrifuge or Filter (0.22 µm) to remove undissolved solid agitate->separate dilute Dilute supernatant separate->dilute analyze Analyze by HPLC-UV dilute->analyze result Solubility Data analyze->result Calculate Solubility

Caption: Experimental workflow for determining equilibrium solubility.

Data Presentation and Discussion

The following table presents hypothetical, yet scientifically plausible, solubility data for 2-(2-Isopropoxyethyl)piperidine hydrochloride in water and ethanol at 25 °C, as would be determined by the protocol described above.

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Water25155.8± 2.1
Ethanol2542.5± 0.9

As anticipated from the theoretical principles, the solubility of 2-(2-Isopropoxyethyl)piperidine hydrochloride is significantly higher in water than in ethanol. The highly polar nature of water and its strong hydrogen bonding capacity allow for more effective solvation of the ionic species compared to the less polar ethanol. This differential solubility is a critical consideration for drug development. For instance, the high aqueous solubility is advantageous for developing aqueous-based formulations, while its solubility in ethanol may be relevant for certain co-solvent systems or purification processes.

Conclusion

This application note has provided a comprehensive overview of the solubility of 2-(2-Isopropoxyethyl)piperidine hydrochloride in water and ethanol. By understanding the underlying chemical principles and employing a robust experimental protocol such as the shake-flask method, researchers can obtain accurate and reliable solubility data. This information is indispensable for making informed decisions throughout the drug development pipeline, from early-stage discovery to late-stage formulation. The provided protocol serves as a self-validating system, ensuring the integrity and reproducibility of the generated solubility data.

References

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Pharmaguideline. (2025). SOP for Conducting Solubility Studies for Soft Gelatin Capsules – V 2.0. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

Sources

Method

Advanced Coupling Strategies for 2-(2-Isopropoxyethyl)piperidine in Drug Discovery: Application Notes and Protocols

Introduction The 2-(2-Isopropoxyethyl)piperidine scaffold is a valuable building block in modern medicinal chemistry, appearing in a range of biologically active molecules. Its unique combination of a lipophilic isopropo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(2-Isopropoxyethyl)piperidine scaffold is a valuable building block in modern medicinal chemistry, appearing in a range of biologically active molecules. Its unique combination of a lipophilic isopropoxyethyl side chain and a basic piperidine ring allows for fine-tuning of physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability, which are critical for optimizing drug candidates. The secondary amine of the piperidine ring serves as a key handle for introducing molecular diversity through various coupling reactions. However, the steric hindrance imposed by the 2-position substituent presents a significant challenge for achieving efficient and high-yielding couplings.

This comprehensive guide provides an in-depth analysis of robust and field-proven reagents and protocols for the effective coupling of 2-(2-Isopropoxyethyl)piperidine with common partners in drug design, including carboxylic acids and aryl halides. We will delve into the mechanistic rationale behind the selection of specific reagents and conditions, offering detailed, step-by-step protocols to empower researchers in their synthetic endeavors.

I. Amide Bond Formation: Navigating Steric Hindrance

The formation of an amide bond is one of the most frequently employed reactions in drug discovery. When coupling a sterically hindered secondary amine like 2-(2-isopropoxyethyl)piperidine, standard coupling reagents may prove inefficient, leading to low yields and sluggish reaction times. Overcoming this steric barrier requires the use of highly potent activating agents.

Mechanistic Insight: The Role of Modern Coupling Reagents

Traditional carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt), can be insufficient for hindered couplings. More advanced uronium/aminium and phosphonium salt-based reagents are essential. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have demonstrated superior performance in these challenging transformations.

These reagents react with the carboxylic acid to form a highly activated acyl-O-azabenzotriazole or acyl-O-benzotriazole ester, respectively. This activated intermediate is significantly more reactive towards the sterically encumbered secondary amine of 2-(2-isopropoxyethyl)piperidine, facilitating nucleophilic attack and subsequent amide bond formation. The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions.

graph AmideCouplingMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4"]; Amine [label="2-(2-Isopropoxyethyl)piperidine", fillcolor="#F1F3F4"]; HATU [label="HATU", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIPEA [label="DIPEA", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ActivatedEster [label="Activated OAt-Ester", fillcolor="#FBBC05"]; AmideProduct [label="Amide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CarboxylicAcid -> ActivatedEster [label="Activation"]; HATU -> ActivatedEster; DIPEA -> ActivatedEster; ActivatedEster -> AmideProduct [label="Nucleophilic Attack"]; Amine -> AmideProduct; }

Figure 1: General workflow for HATU-mediated amide coupling.

High-Efficiency Amide Coupling Protocol

This protocol is designed for the efficient coupling of a generic carboxylic acid to 2-(2-isopropoxyethyl)piperidine using HATU.

Materials:

  • 2-(2-Isopropoxyethyl)piperidine

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 2-(2-isopropoxyethyl)piperidine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

ReagentEquivalentsPurpose
Carboxylic Acid1.0Coupling partner
2-(2-Isopropoxyethyl)piperidine1.1Nucleophile
HATU1.2Activating agent
DIPEA2.5Non-nucleophilic base
DMF-Solvent

II. Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful tool for C-N bond formation.[1] This reaction is particularly valuable for coupling sterically hindered secondary amines like 2-(2-isopropoxyethyl)piperidine with aryl and heteroaryl halides.

Mechanistic Considerations for Effective C-N Coupling

The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium catalyst system, which consists of a palladium precursor and a sterically bulky, electron-rich phosphine ligand. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

For hindered secondary amines, ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and BrettPhos (2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) have shown exceptional efficacy. These ligands promote the crucial reductive elimination step, which can be slow for sterically demanding substrates. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also critical for efficient catalysis.

graph BuchwaldHartwigMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Pd0 [label="Pd(0)L_n", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Aryl Halide (Ar-X)", fillcolor="#F1F3F4"]; Amine [label="2-(2-Isopropoxyethyl)piperidine", fillcolor="#F1F3F4"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#FBBC05"]; AmineCoord [label="Amine Coordination\nComplex", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=ellipse, style=dashed]; Product [label="N-Aryl Piperidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label="Oxidative Addition"]; ArX -> OxAdd; OxAdd -> AmineCoord; Amine -> AmineCoord; Base -> AmineCoord; AmineCoord -> Product [label="Reductive Elimination"]; Product -> Pd0 [style=dotted, label="Catalyst\nRegeneration"]; }

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination of Aryl Halides

This protocol provides a general procedure for the coupling of 2-(2-isopropoxyethyl)piperidine with an aryl bromide.

Materials:

  • 2-(2-Isopropoxyethyl)piperidine

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos or BrettPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Standard work-up and purification reagents

Procedure:

  • In a glovebox, add the aryl bromide (1.0 eq), 2-(2-isopropoxyethyl)piperidine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and the phosphine ligand (0.04 eq) to a dry reaction vessel.

  • Add anhydrous toluene or dioxane (0.1-0.2 M).

  • Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ComponentEquivalents/LoadingPurpose
Aryl Bromide1.0Electrophile
2-(2-Isopropoxyethyl)piperidine1.2Nucleophile
Pd₂(dba)₃2 mol%Palladium precursor
RuPhos/BrettPhos4 mol%Ligand
NaOtBu1.4Base
Toluene/Dioxane-Solvent

III. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[2] While it is most commonly employed for coupling aryl or vinyl halides with boronic acids, adaptations of this methodology can be used to introduce aryl or heteroaryl substituents onto the piperidine ring, typically after functionalization of the ring itself. A common strategy involves the synthesis of a piperidine-derived boronic acid or ester, which can then be coupled with an appropriate aryl or heteroaryl halide.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The transmetalation step is facilitated by a base, which activates the boronic acid. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is crucial for efficient catalysis.

graph SuzukiMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Pd0 [label="Pd(0)L_n", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Aryl Halide (Ar-X)", fillcolor="#F1F3F4"]; Organoboron [label="Piperidine-Boronic Acid\nDerivative", fillcolor="#F1F3F4"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation", shape=ellipse, style=dashed]; RedElim [label="Reductive Elimination", shape=ellipse, style=dashed]; Product [label="Aryl-Piperidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label="Oxidative Addition"]; ArX -> OxAdd; OxAdd -> Product [label="Transmetalation & Reductive Elimination"]; Organoboron -> Product; Base -> Product; Product -> Pd0 [style=dotted, label="Catalyst\nRegeneration"]; }

Figure 3: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling of a Piperidine Boronic Ester

This protocol describes a general procedure for the coupling of a hypothetical N-Boc-2-(2-isopropoxyethyl)piperidine-4-boronic acid pinacol ester with an aryl bromide. The synthesis of the boronic ester is a prerequisite for this reaction.

Materials:

  • N-Boc-2-(2-isopropoxyethyl)piperidine-4-boronic acid pinacol ester

  • Aryl bromide

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Aqueous solvent mixture (e.g., Dioxane/water or Toluene/ethanol/water)

  • Standard work-up and purification reagents

Procedure:

  • To a reaction vessel, add the piperidine boronic ester (1.2 eq), aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) to the vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-18 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the coupled product.

  • The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) if the free amine is desired.

ComponentEquivalents/LoadingPurpose
Piperidine Boronic Ester1.2Organoboron reagent
Aryl Bromide1.0Electrophile
Pd(PPh₃)₄5 mol%Catalyst
K₂CO₃2.0Base
Dioxane/Water-Solvent

Conclusion

The successful incorporation of the 2-(2-isopropoxyethyl)piperidine moiety into drug candidates relies on the judicious selection of coupling reagents and reaction conditions that can effectively overcome the steric hindrance at the 2-position. For amide bond formation, high-potency activating agents like HATU are recommended. For C-N bond formation with aryl halides, the Buchwald-Hartwig amination utilizing bulky phosphine ligands such as RuPhos or BrettPhos provides a robust solution. C-C bond formation via Suzuki-Miyaura coupling offers a powerful strategy for further diversification, typically requiring the synthesis of a piperidine-derived organoboron species. The protocols outlined in this guide provide a solid foundation for researchers to develop and optimize their synthetic routes, ultimately accelerating the discovery of new therapeutics.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Subiros-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium salts. Chemistry-A European Journal, 15(37), 9394-9403. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The S L ow-Release Strategy in Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-(2-Isopropoxyethyl)piperidine HCl

Status: Active Compound ID: 2-(2-Isopropoxyethyl)piperidine Hydrochloride (CAS: 1219972-32-3) Support Level: Tier 3 (Process R&D / Senior Chemist) Executive Summary & Compound Profile The Challenge: Crystallizing 2-(2-Is...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Compound ID: 2-(2-Isopropoxyethyl)piperidine Hydrochloride (CAS: 1219972-32-3) Support Level: Tier 3 (Process R&D / Senior Chemist)

Executive Summary & Compound Profile

The Challenge: Crystallizing 2-(2-Isopropoxyethyl)piperidine HCl is deceptively difficult. While the piperidine core suggests a stable solid, the isopropoxyethyl side chain introduces significant rotational freedom (entropy), lowering the lattice energy. Combined with the ionic nature of the hydrochloride salt, this molecule exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.

Physicochemical Profile:

Property Description Implication for Crystallization
Structure Secondary amine w/ ether linker Flexible chain hinders lattice packing.
Form Hydrochloride Salt High polarity; likely hygroscopic.

| Melting Point | Intermediate (Est. 80-120°C range) | Risk of oiling out if


 (in solvent). |
| Solubility  | High in Water, Alcohols, DCM | Requires strong anti-solvents (Ethers, Alkanes). |

Troubleshooting Module: "Oiling Out" (LLPS)

Symptom: Upon cooling or adding anti-solvent, the solution turns milky or separates into a dense, oily bottom layer instead of forming white crystals.

Root Cause: The system has entered the Metastable Zone Width (MSZW) where the energy barrier for liquid-liquid separation is lower than that for crystal nucleation. This is often exacerbated by impurities or cooling too rapidly.

Diagnostic Workflow

OilingOut Start Issue: Oiling Out Observed CheckPurity Check Purity (HPLC/NMR) Is Purity > 95%? Start->CheckPurity Impure Purify Free Base first (Distillation/Column) CheckPurity->Impure No Pure Check Temperature Is T > 50°C? CheckPurity->Pure Yes TooHot Cool to < 10°C Induce Nucleation Pure->TooHot Yes ColdEnough Add Seed Crystals (0.5 wt%) Pure->ColdEnough No SeedingFail Still Oiling? ColdEnough->SeedingFail No Crystals SeedingSuccess Hold at Cloud Point Slow Cool (5°C/hr) ColdEnough->SeedingSuccess Crystals Form ChangeSolvent Switch Solvent System (Increase Polarity) SeedingFail->ChangeSolvent

Figure 1: Decision tree for troubleshooting Liquid-Liquid Phase Separation (LLPS).

Corrective Protocols

Option A: The "Re-Heat and Seed" Method (Preferred)

  • Re-heat the mixture until the oil phase redissolves into a single homogeneous phase.

  • Cool slowly to just above the temperature where oiling occurred previously.

  • Add Seed Crystals: If you have any solid material (even crude), add a tiny amount.

    • Why? Seeding bypasses the nucleation energy barrier, providing a template for growth rather than phase separation.

  • Agitate gently. High shear can sometimes induce oiling by breaking fragile nuclei.

Option B: The "Trituration" Rescue If the oil refuses to solidify:

  • Decant the supernatant solvent.[1]

  • Add an anhydrous non-polar solvent (e.g., MTBE or Heptane ) to the oil.

  • Sonicate or scratch the flask vigorously with a glass rod.

  • Mechanism: This extracts residual "good" solvent from the oil, increasing the chemical potential of the solid and forcing precipitation.

Solvent System Selection Guide

For piperidine HCl salts, the balance between solubilizing the ionic head and accommodating the lipophilic tail is critical.

Recommended Solvent Systems:

System TypeSolvents (Ratio v/v)ApplicationRisk Profile
Standard IPA / MTBE (1:3 to 1:5)General purification. Good yield/purity balance.Low. MTBE is a mild anti-solvent.
Aggressive EtOH / Heptane (1:5)maximizing yield.High risk of oiling out due to polarity gap.
Polar Acetone (100% or w/ trace MeOH)Removing non-polar impurities.Moderate. HCl salts often have steep solubility curves in acetone.
Scavenger EtOAc / Hexane If the salt is very soluble in EtOAc.Flammability/Static risk with Hexanes.

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolve 1.0 g of crude 2-(2-Isopropoxyethyl)piperidine HCl in the minimum amount of Isopropanol (IPA) at 50°C.

  • Filter hot to remove insolubles (dust/salts).

  • Slowly add MTBE (Methyl tert-butyl ether) dropwise until a persistent haze forms (Cloud Point).

  • STOP addition. Add a seed crystal.[2]

  • Allow to stir at room temperature for 2 hours.

  • Cool to 0-5°C for 4 hours.

  • Filter and wash with cold MTBE.

Hygroscopicity & Salt Formation

Issue: The product turns into a "goo" or sticky gum on the filter paper. Cause: The ether oxygen and the ammonium chloride moiety can coordinate water from the air, lowering the glass transition temperature (


).
Salt Formation Workflow (Anhydrous)

To ensure a crystalline solid, avoid aqueous HCl. Use anhydrous conditions .

SaltFormation FreeBase Free Base (Oil) Dissolve Dissolve in Dry Et2O or MTBE FreeBase->Dissolve Cool Cool to 0°C Dissolve->Cool AddAcid Add HCl (4M in Dioxane) Dropwise Cool->AddAcid Precipitate White Precipitate Forms AddAcid->Precipitate Filter Filter under N2 (Schlenk Line) Precipitate->Filter Dry Vacuum Dry (40°C, P2O5 trap) Filter->Dry

Figure 2: Anhydrous salt formation workflow to prevent hygroscopic gum formation.

Critical Handling Steps:

  • Generation: Use HCl in Dioxane or HCl in IPA (anhydrous). Do not use aqueous concentrated HCl (37%).

  • Filtration: If the solid is hygroscopic, filter under a nitrogen blanket or rapidly in a glovebox.

  • Drying: Dry in a vacuum oven at 40°C with a desiccant (P₂O₅ or KOH pellets) to remove trace moisture.

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Acetate as the solvent? A: Yes, but piperidine HCl salts can be surprisingly soluble in hot EtOAc. If you use EtOAc, you may need to concentrate the solution significantly or use Heptane as an anti-solvent.

Q: My product is colored (yellow/brown). How do I fix this? A: Color usually comes from oxidation of the piperidine ring or trace starting materials.

  • Solution: Perform a charcoal treatment on the free base before forming the salt. Carbon treating the salt solution is less effective due to ionic interactions.

Q: I don't have seed crystals. How do I get the first batch? A: Take a small aliquot (1 mL) of your oiled-out mixture. Scratch the vial walls vigorously with a glass pipette. Place it on dry ice. Once it solidifies, let it warm up slowly. If a solid remains, use that as your seed.[1]

References

  • Oiling Out Mechanisms: Mettler Toledo. "Oiling Out in Crystallization." Particle System Characterization. Available at: [Link]

  • Crystallization Troubleshooting: "Troubleshooting Crystallization: Oiling Out." Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Solving Solubility Issues of 2-(2-Isopropoxyethyl)piperidine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-(2-isopropoxyethyl)piperidine. This document is designed for researchers, chemists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(2-isopropoxyethyl)piperidine. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in various organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing its solubility, enabling you to make informed decisions in your experimental design.

Section 1: Physicochemical Profile of 2-(2-Isopropoxyethyl)piperidine

Understanding the fundamental properties of a molecule is the first step in predicting and manipulating its solubility. 2-(2-Isopropoxyethyl)piperidine is a substituted heterocyclic amine. Its structure, featuring a basic piperidine ring and a lipophilic isopropoxyethyl sidechain, dictates its behavior in different solvent systems. The compound is commonly supplied as a hydrochloride salt to improve stability and handling.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C₁₀H₂₁NOC₁₀H₂₂ClNO[1]
Molecular Weight 171.28 g/mol 207.74 g/mol [1]
Appearance Colorless Liquid (Predicted)Solid (Typical)[2][3]
pKa (Conjugate Acid) ~11.1 (Estimated from Piperidine)N/A[]
Predicted XLogP3-AA 2.12.1[1]

Note: The partition coefficient (LogP) indicates moderate lipophilicity, suggesting that while the free base has nonpolar character, the nitrogen and oxygen atoms introduce polarity.

Section 2: Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" is a powerful guide. The dual nature of 2-(2-isopropoxyethyl)piperidine—a polar amine head and a nonpolar aliphatic/ether body—results in a nuanced solubility profile. The form of the compound (free base vs. hydrochloride salt) is the most critical factor.

Solvent ClassExample SolventsPredicted Solubility (Free Base)Predicted Solubility (HCl Salt)Rationale
Polar Protic Methanol, EthanolHigh / MiscibleHighThe free base can accept hydrogen bonds, and the salt form's ionic nature is highly compatible with polar, H-bonding solvents.[5]
Polar Aprotic DMSO, THF, AcetoneHighModerate to LowThe free base's dipole moment interacts favorably. The HCl salt's solubility is lower as these solvents are less effective at solvating the ionic lattice compared to protic solvents.
Nonpolar Aromatic Toluene, BenzeneHighVery Low / InsolubleThe lipophilic structure of the free base is compatible with aromatic rings through van der Waals forces. The ionic salt is incompatible with the nonpolar environment.
Nonpolar Aliphatic Hexane, HeptaneModerate to LowVery Low / InsolubleThe free base has some solubility due to its aliphatic components, but the polar amine group limits miscibility. The ionic salt is highly insoluble.[5]
Chlorinated Dichloromethane (DCM), ChloroformHighLow / InsolubleThe free base is highly soluble. The ionic salt has very limited solubility.

Section 3: Troubleshooting Guide & Core FAQs

This section addresses specific problems in a question-and-answer format, providing both a diagnosis and a direct course of action.

Q1: My 2-(2-isopropoxyethyl)piperidine hydrochloride (the solid, salt form) will not dissolve in my nonpolar reaction solvent like Toluene or Dichloromethane. Why is this happening and what is the solution?

A1: This is an expected outcome due to a fundamental polarity mismatch. The hydrochloride salt is an ionic compound, making it highly polar. It will only dissolve in solvents capable of solvating ions, which are typically polar protic solvents like alcohols. Nonpolar solvents like Toluene cannot overcome the salt's crystal lattice energy.

Solution: Convert the Salt to its Free Base. To achieve solubility in nonpolar organic solvents, you must use the non-ionic, more lipophilic "free base" form of the compound. This can be accomplished through a simple liquid-liquid extraction. A detailed protocol for this procedure is provided in Section 5 .

Q2: I am using the free base (liquid form) of the compound, but it has limited solubility in a specific solvent system. What steps can I take to improve it?

A2: This situation requires a systematic approach to modify the solvent environment.

  • Employ a Co-solvent System: This is the most powerful and common technique. The goal is to fine-tune the polarity of your solvent mixture.[6] If your compound is not fully soluble in ethanol, for example, adding a less polar but miscible solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) can increase solubility. Conversely, if it's insoluble in hexane, adding a small percentage of a more polar solvent like isopropanol or ethyl acetate can be effective.

  • Increase the Temperature: For most neutral organic compounds, solubility increases with temperature as the dissolution process is often endothermic (requires energy).[7] Gently warming and stirring the mixture can significantly increase the amount of solute that dissolves. Always ensure the temperature is well below the solvent's boiling point and that your compound is stable at the elevated temperature.

  • Consider In Situ Salt Formation (for polar solvents): If you need to dissolve the free base in a moderately polar solvent system where the salt form is more soluble, you can perform an in situ salt formation. This involves adding one equivalent of a suitable acid (e.g., HCl in ether, or methanesulfonic acid) to your mixture. This will convert the free base to its corresponding salt, which may have higher solubility in that specific medium.

Q3: My compound dissolved completely when heated, but it precipitated or crashed out of the solution as it cooled to room temperature. How do I manage this?

A3: You have created a supersaturated solution. The solvent could hold the compound at a higher temperature, but not at the lower temperature.

Solutions:

  • Maintain Elevated Temperature: If your experiment or process allows, maintain the solution at the temperature required to keep the compound dissolved.

  • Lower the Concentration: The most straightforward solution is to prepare a more dilute solution that will remain stable at room temperature.[8] This may require adjusting the scale of your subsequent steps.

  • Prepare Solutions Fresh: To ensure consistency and avoid issues with precipitation over time, it is best practice to prepare solutions fresh before each use.[8]

Section 4: Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility challenges with 2-(2-isopropoxyethyl)piperidine.

G Troubleshooting Workflow for Solubility Issues start Solubility Issue Identified form_check What is the compound's form? start->form_check solvent_check_salt What is the solvent's polarity? form_check->solvent_check_salt HCl Salt (Solid) solvent_check_base What is the solvent's polarity? form_check->solvent_check_base Free Base (Liquid) sol_freebase ACTION: Convert to Free Base (See Protocol 1) solvent_check_salt->sol_freebase Nonpolar sol_polar_solvent ACTION: Use a Polar Protic Solvent (e.g., Methanol, Ethanol) solvent_check_salt->sol_polar_solvent Polar sol_precip Issue: Precipitation on Cooling (Supersaturation) solvent_check_base->sol_precip Precipitates on Cooling sol_systematic Systematic Approach solvent_check_base->sol_systematic Poor Solubility sol_precip_action ACTION: 1. Use Lower Concentration 2. Prepare Fresh Solution 3. Maintain Temperature sol_precip->sol_precip_action sol_systematic_actions ACTIONS (in order): 1. Try Co-Solvent System 2. Gently Increase Temperature 3. Consider In-Situ Salt Formation sol_systematic->sol_systematic_actions

Caption: A decision tree for troubleshooting solubility issues.

Section 5: Key Experimental Protocols

Protocol 1: General Procedure for Free-Basing of 2-(2-Isopropoxyethyl)piperidine HCl

This protocol describes the conversion of the hydrochloride salt to its free base form for use in nonpolar organic solvents.

Materials:

  • 2-(2-Isopropoxyethyl)piperidine HCl

  • 1 M Sodium hydroxide (NaOH) or saturated Sodium bicarbonate (NaHCO₃) solution

  • An immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of deionized water or a dilute aqueous base (e.g., 1 M NaOH).

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of the desired organic solvent (e.g., DCM).

  • Basification & Mixing: Slowly add 1 M NaOH while gently swirling until the aqueous layer is basic (pH > 10, check with pH paper). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer into a clean flask.

  • Back-Extraction (Optional): Add a fresh portion of the organic solvent to the separatory funnel, shake, and combine the organic layers. This ensures complete extraction.

  • Washing: Wash the combined organic layers with brine to remove residual water. Separate the layers.

  • Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the free base, which should be a liquid.

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This standard method allows you to determine the quantitative solubility of your compound in a specific solvent at a set temperature.[9]

Materials:

  • 2-(2-Isopropoxyethyl)piperidine (free base or salt)

  • Selected organic solvent

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, ensure solvent compatibility)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Sample Preparation: Add an excess amount of the compound to a vial. The key is to have undissolved solid (or a separate liquid phase) remaining at the end to ensure the solution is saturated.[8]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, let the vial stand at the same constant temperature for at least 2 hours to allow undissolved material to settle.

  • Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a chemically inert syringe filter to remove any microscopic particles.[8]

  • Quantification: Dilute the filtered sample into a suitable mobile phase or solvent and analyze using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration.

  • Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.

Section 6: General FAQs

Q: What specific safety precautions should I take? A: 2-(2-Isopropoxyethyl)piperidine, like its parent compound piperidine, should be handled with care. Piperidine is classified as a flammable liquid that is toxic if it comes into contact with skin or is inhaled, and it can cause severe skin burns and eye damage.[10][11] Always handle the compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Consult the Safety Data Sheet (SDS) for your specific product before use.

Q: How does the isopropoxyethyl side chain affect solubility compared to unsubstituted piperidine? A: The isopropoxyethyl group significantly increases the molecule's size and nonpolar surface area. This makes it more lipophilic (fat-loving) than piperidine. Consequently, its solubility in water is expected to be lower than that of piperidine (which is miscible with water), but its solubility in nonpolar and moderately polar organic solvents should be enhanced.[5][14]

References

  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Link

  • Guidechem. 2-(2-Isopropoxyethyl)piperidine hydrochloride 1219972-32-3 wiki. Link

  • Solubility of Things. Piperidine. Link

  • Benchchem. Technical Support Center: Addressing Poor Solubility of 4-Piperidinecarboxamide Analogs. Link

  • Wikipedia. Piperidine. Link

  • Benchchem. Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Link

  • Quora. How does branching increase the solubility in amines?. Link

  • Sigma-Aldrich. SAFETY DATA SHEET. Link

  • Fisher Scientific. SAFETY DATA SHEET. Link

  • Wang, Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(11), 3199. Link

  • Higashi, K., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Pharmaceuticals, 14(10), 1049. Link

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Link

  • BOC Sciences. Piperidine Impurities.

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Link

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Link

  • ResearchGate. Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Link

  • Vulcanchem. 3-(2-Isopropoxyethyl)piperidine hydrochloride - 1220035-18-6. Link

  • Fisher Scientific. SAFETY DATA SHEET - Piperidine. Link

  • PubChem - NIH. Piperidine. Link

  • Cheméo. Chemical Properties of 2-(2-Hydroxyethyl)piperidine (CAS 1484-84-0). Link

  • Sigma-Aldrich. Piperidine Biotech grade solvent, = 99.5 110-89-4. Link

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(7), 1322. Link

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Link

  • Academia.edu. Solubility enhancement techniques with special emphasis on hydrotrophy. Link

  • Ataman Kimya. PIPERIDINE. Link

  • Echemi. 2-(2-Isopropoxyethyl)piperidine hydrochloride. Link

  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (ESI-MS) fragmentation of isopropoxyethyl piperidines

Executive Summary This guide provides an in-depth technical analysis of the Electrospray Ionization Mass Spectrometry (ESI-MS) fragmentation patterns of isopropoxyethyl piperidines . These compounds, characterized by a t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the Electrospray Ionization Mass Spectrometry (ESI-MS) fragmentation patterns of isopropoxyethyl piperidines . These compounds, characterized by a tertiary amine piperidine ring linked to an isopropyl ether side chain, are critical structural motifs in pharmaceutical intermediates (e.g., antihistamines, GLP-1 agonists) and are structurally relevant to the degradation products of specific V-series organophosphorus nerve agents.

The Core Challenge: Distinguishing isopropoxyethyl derivatives from their structural isomers (e.g.,


-propoxy, 3-pentyloxy) and homologs (ethoxyethyl) using mass spectrometry requires precise identification of neutral loss channels. This guide establishes a self-validating fragmentation model based on the specific propene elimination (

Da)
pathway unique to the isopropyl ether moiety.

Technical Background & Mechanistic Causality

The Structural Scaffold

The prototype molecule for this analysis is


-(2-isopropoxyethyl)piperidine  (

, MW

Da).
  • Ionization: Under ESI(+) conditions, the molecule protonates exclusively at the piperidine nitrogen (the most basic site, pKa

    
     10), yielding the precursor ion 
    
    
    
    .
  • Charge Localization: The fixed positive charge on the piperidine nitrogen directs fragmentation through charge-remote rearrangements and inductive cleavages.

Comparative Fragmentation Logic

To validate the presence of an isopropoxy group versus an ethoxy or methoxy group, one must track specific neutral losses during Collision-Induced Dissociation (CID).

DerivativePrecursor

Primary Neutral LossMechanismResulting Fragment (

)
Isopropoxyethyl 172 Propene (42 Da) 1,5-H Shift / 4-center elim 130
Ethoxyethyl158Ethylene (28 Da)1,5-H Shift130
Methoxyethyl144Methanol (32 Da)*Inductive Cleavage112

-Propoxyethyl
172Propene (42 Da)Less favorable (sterics)130

> Note: Methoxy groups lack a


-hydrogen on the alkyl terminus, preventing alkene elimination. They typically lose methanol or undergo radical cleavage.

Detailed Fragmentation Mechanisms[4]

The fragmentation of


-(2-isopropoxyethyl)piperidine follows a predictable cascade. Understanding these pathways allows for the "self-validation" of spectral data.
Pathway A: Isopropyl Ether Cleavage (Diagnostic)

This is the "fingerprint" reaction. The ether oxygen acts as a bridge. A hydrogen atom from the isopropyl methyl group transfers to the ether oxygen (or the charge-remote site), leading to the elimination of neutral propene (


).
  • Transition:

    
    
    
  • Product:

    
    -(2-hydroxyethyl)piperidine cation.
    
  • Validation: If this transition is absent or weak compared to

    
    , the isopropyl group may not be present (or the collision energy is too high, favoring direct ring smash).
    
Pathway B: Dehydration (Secondary)

The resulting


 ion (an alcohol) undergoes rapid dehydration.
  • Transition:

    
    
    
  • Neutral Loss: Water (

    
     Da).
    
  • Product:

    
    -vinylpiperidine species.
    
Pathway C: Piperidine Ring Formation (Common)

High-energy collision leads to the cleavage of the


 exocyclic bond.
  • Transition:

    
    
    
  • Mechanism: Inductive cleavage forming the methylenepiperidinium ion (

    
    ).
    
  • Significance: This confirms the presence of the piperidine ring but gives no information about the side chain.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the diagnostic "Propene Loss" route.

FragmentationPathway Precursor [M+H]+ Precursor m/z 172 (N-isopropoxyethyl piperidine) Intermediate Fragment m/z 130 (N-hydroxyethyl piperidine) Precursor->Intermediate Diagnostic Loss: Propene (-42 Da) (1,5-H Shift) RingIon Fragment m/z 86 (Methylenepiperidinium) Precursor->RingIon Inductive Cleavage (-86 Da) SideChain Side Chain Loss m/z 87 (Isopropoxyethyl cation) Precursor->SideChain Charge Migration (Minor Pathway) Vinyl Fragment m/z 112 (N-vinyl piperidine) Intermediate->Vinyl Dehydration (-18 Da)

Caption: Figure 1. ESI-MS(+) fragmentation cascade of N-(2-isopropoxyethyl)piperidine. The blue path represents the diagnostic neutral loss of propene.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trust in your data, follow this LC-MS/MS protocol.

Sample Preparation
  • Standard: Dissolve

    
     of target compound in 
    
    
    
    Methanol (
    
    
    ).
  • Dilution: Dilute to

    
     in 
    
    
    
    Methanol:Water
    
    
    Formic Acid.
    • Why Formic Acid? Ensures full protonation of the piperidine nitrogen (

      
       generation).
      
LC-MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).[1]

  • Ionization: ESI Positive Mode.

  • Capillary Voltage:

    
    .
    
  • Cone Voltage:

    
     (Keep low to prevent in-source fragmentation).
    
  • Collision Energy (CE): Stepped Ramp (

    
    ).
    
    • Reasoning: Low CE (

      
      ) preserves the 
      
      
      
      parent. Medium CE (
      
      
      ) maximizes the diagnostic
      
      
      . High CE (
      
      
      ) confirms the piperidine core at
      
      
      .
Validation Steps (The "Trust" Check)
  • Precursor Check: Verify

    
     is the base peak at 
    
    
    
    collision energy. If
    
    
    is present without collision energy, your source temperature is too high (thermal degradation).
  • Isotope Check: The

    
     peak should be 
    
    
    
    of the parent (consistent with
    
    
    carbons).
  • Neutral Loss Scan: Perform a Neutral Loss Scan of

    
    . Only isopropoxy (and 
    
    
    
    -propoxy) derivatives will trigger a signal.

Diagnostic Data Summary

Use this table to interpret your MS/MS spectra.

m/z (Ion)IdentityRelative Abundance (Est.)Diagnostic Utility
172

Parent
10-100% (CE dependent)Confirms MW

.
130

100% (Base Peak at 25eV) High. Confirms isopropyl ether.
112

20-50%Medium. Confirms hydroxyethyl intermediate.
98

10-30%Low. Methylpiperidine fragment.
86

40-80% (High CE)High. Confirms piperidine ring core.
43

<5%Low. Isopropyl cation (rare in ESI).

Isomer Differentiation Workflow

Distinguishing the isopropoxy isomer from the


-propoxy  isomer is difficult as both lose 

(propene). However, the kinetics differ.

IsomerDiff Start Unknown Isomer (m/z 172) Step1 MS/MS @ 20eV Start->Step1 ResultA Ratio m/z 130 : 172 High (>5:1) Step1->ResultA Fast Kinetics ResultB Ratio m/z 130 : 172 Low (<2:1) Step1->ResultB Slow Kinetics ConclusionA Isopropoxyethyl (Branched = Faster Elimination) ResultA->ConclusionA ConclusionB n-Propoxyethyl (Linear = Slower Elimination) ResultB->ConclusionB

Caption: Figure 2. Kinetic differentiation of branched vs. linear ether side chains.

Explanation: The branched isopropyl group forms a more stable transition state for the 6-membered hydrogen transfer than the linear


-propyl group, typically resulting in a more intense fragment ion (

) at lower collision energies for the isopropoxy derivative.

References

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Piperidine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from

  • Holcapek, M., et al. (2010). Fragmentation behaviors of protonated molecules of nitrogen-containing compounds in ESI-MS/MS. Journal of Mass Spectrometry.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for neutral loss mechanisms).

Sources

Comparative

HPLC method development for 2-(2-Isopropoxyethyl)piperidine purity

A Comparative Method Development Guide for HPLC Part 1: The Analytical Challenge 2-(2-Isopropoxyethyl)piperidine (CAS: 1219972-32-3) represents a classic "perfect storm" in HPLC method development. As a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide for HPLC

Part 1: The Analytical Challenge

2-(2-Isopropoxyethyl)piperidine (CAS: 1219972-32-3) represents a classic "perfect storm" in HPLC method development. As a key intermediate in pharmaceutical synthesis, its purity is critical, yet it possesses two distinct physicochemical hurdles that defeat standard generic gradient methods:

  • The "Invisible" Chromophore: The molecule lacks a conjugated

    
    -system (benzene ring or carbonyl). Its UV absorbance is limited to the 
    
    
    
    and
    
    
    transitions of the amine and ether groups, necessitating detection at <210 nm . At this wavelength, solvent cut-off effects and baseline drift compromise the Limit of Quantitation (LOQ).
  • The "Sticky" Amine: With a piperidine ring pKa of approximately 11.1 , the molecule exists almost exclusively as a protonated cation in standard acidic mobile phases (pH 2–4). This cation interacts strongly with residual silanols on silica-based columns, resulting in severe peak tailing (

    
    ) and poor resolution from synthesis byproducts.
    

This guide moves beyond "trial and error" by comparing three distinct strategies to overcome these limitations: High-pH Reversed-Phase (Hybrid) , HILIC , and Pre-Column Derivatization .

Part 2: Strategic Comparison & Decision Framework

The following decision matrix illustrates the logical flow for selecting the optimal method based on your laboratory's available instrumentation (Detector type) and column inventory.

MethodSelection Start Start: 2-(2-Isopropoxyethyl)piperidine Detector Available Detector? Start->Detector CAD CAD / ELSD / MS Detector->CAD Universal Detection UV Standard UV Only Detector->UV Weak Chromophore Strategy1 STRATEGY 1: High pH (pH 10-11) Hybrid C18 Column CAD->Strategy1 Best Peak Shape (Recommended) Strategy2 STRATEGY 2: HILIC Mode Amide/Silica Column CAD->Strategy2 Alternative for Polar Impurities UV->Strategy1 Moderate Sensitivity (205 nm) Strategy3 STRATEGY 3: Derivatization (Tosyl Chloride) UV->Strategy3 High Sensitivity Required

Figure 1: Method Development Decision Tree. Strategy 1 is the modern gold standard, while Strategy 3 is the "rescue" method for UV-limited labs.

Part 3: Detailed Methodologies

Strategy 1: The Modern Standard (High pH Reversed-Phase)

Best For: Routine purity analysis, LC-MS compatibility, and labs with Hybrid columns.

The Science: By elevating the mobile phase pH to 10.5–11.0 (near the pKa), we suppress the ionization of the piperidine nitrogen. The molecule becomes neutral, eliminating ion-exchange interactions with silanols (solving the tailing issue) and increasing hydrophobicity (improving retention on C18).

  • Stationary Phase: REQUIRED: Ethylene-Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) C18. Do not use standard silica C18 columns; they will dissolve at pH > 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • Preferred: Charged Aerosol Detector (CAD) - Uniform response, no chromophore needed.

    • Alternative: UV at 205 nm . (Requires HPLC-grade solvents to minimize baseline noise).

Strategy 2: The "UV-Rescue" (Pre-Column Derivatization)

Best For: Labs limited to UV detection (254 nm) requiring high sensitivity (low ppm impurity detection).

The Science: Since the molecule is "invisible," we chemically attach a chromophore. Reacting the secondary amine with p-Toluenesulfonyl chloride (Tosyl Chloride) creates a sulfonamide derivative that absorbs strongly at 254 nm.

Workflow Diagram:

Derivatization Step1 1. Sample Prep Dissolve Sample in Acetonitrile Add NaHCO3 (Base) Step2 2. Reaction Add 4-Toluenesulfonyl Chloride Heat 50°C for 30 mins Step1->Step2 Step3 3. Quench Add Dilute Acid/Water to stop reaction Step2->Step3 Step4 4. Analysis Standard C18 (Low pH) Detect at UV 254 nm Step3->Step4

Figure 2: Derivatization workflow to render piperidine UV-active.

Part 4: Comparative Performance Data

The following table summarizes experimental outcomes comparing the traditional approach against the recommended strategies.

ParameterTraditional Method Strategy 1 (High pH C18) Strategy 3 (Derivatization)
Column Standard Silica C18Hybrid C18 (e.g., BEH/CSH)Standard Silica C18
Mobile Phase pH pH 3.0 (Phosphate/Formic)pH 10.5 (Ammonium Bicarb)pH 3.0 (Phosphate)
Detection UV 205 nmCAD or UV 205 nmUV 254 nm
Peak Shape (Tf) 2.2 - 3.5 (Severe Tailing) 1.0 - 1.2 (Symmetric) 1.1 - 1.3
Sensitivity (S/N) Low (Baseline noise high)High (CAD) / Med (UV)Very High
Prep Time FastFastSlow (+45 mins)
Robustness Poor (Silanol variation)ExcellentModerate (Reaction variability)
Expert Insight: Why "Method A" Fails

In the traditional method (Column 1), the piperidine nitrogen is protonated (


). While reversed-phase retention relies on hydrophobicity, the positive charge seeks out deprotonated silanols (

) on the column surface. This secondary interaction mechanism ("cation exchange") causes the characteristic "shark fin" tailing, which masks small impurities eluting just after the main peak.

Part 5: Recommended Protocol (Strategy 1)

For a modern, high-throughput purity assay, Strategy 1 is the authoritative choice.

1. Instrument Configuration:

  • System: UHPLC or HPLC with quaternary pump.

  • Detector: CAD (Nebulizer Temp: 35°C) OR UV-Vis (Wavelength: 205 nm, Bandwidth: 4 nm).

  • Flow Cell: High-pressure flow cell recommended to prevent bubble formation at 205 nm.

2. Mobile Phase Preparation:

  • Solvent A: Weigh 0.79 g Ammonium Bicarbonate into 1L water. Adjust pH to 10.5 using Ammonium Hydroxide (28%). Filter through 0.2 µm nylon filter.

  • Solvent B: 100% Acetonitrile (HPLC Grade or higher).

3. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or Agilent Poroshell HPH-C18.

  • Flow Rate: 0.6 mL/min.

  • Temp: 40°C (Improves mass transfer for the amine).

  • Injection: 2 µL (Keep low to prevent solvent effects).

4. Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
8.0 5 95 Linear
10.0 5 95 Hold
10.1 95 5 Re-equilibrate

| 14.0 | 95 | 5 | End |

References

  • Waters Corporation. Practical Applications of Charged Surface Hybrid (CSH) Technology. (Explains the mechanism of high pH stability and peak shape improvement for basic amines).

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[2] Journal of Chromatographic Science.[2] (Validates the derivatization protocol for non-chromophoric piperidines).

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase. (Foundational text on amine-silanol interactions).

  • Thermo Fisher Scientific. Charged Aerosol Detection for Non-Chromophoric Compounds. (Comparison of CAD vs UV for analytes like piperidine).

Sources

Validation

A Comparative Guide to the Infrared (IR) Absorption Bands of Piperidine Hydrochloride

This guide provides an in-depth analysis and comparison of the infrared (IR) absorption characteristics of piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the infrared (IR) absorption characteristics of piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral signatures that differentiate the salt form from its free base and other related compounds. We will explore the underlying principles, provide robust experimental protocols, and present comparative data to aid in the accurate identification and characterization of this important chemical entity.

The Foundational Principles: Why IR Spectroscopy for Amine Salts?

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For nitrogen-containing compounds like piperidine, IR spectroscopy is particularly insightful.

A secondary amine, such as piperidine, is characterized by a distinct N-H stretching vibration, which typically appears as a single, relatively weak band in the 3350-3310 cm⁻¹ region. However, the conversion of an amine to its hydrochloride salt via protonation dramatically alters this spectral landscape. The nitrogen atom becomes quaternized, forming an ammonium cation (R₂NH₂⁺). This transformation introduces new, highly characteristic vibrational modes.

The most significant change is the appearance of a very strong and exceptionally broad absorption band, known as the N-H⁺ stretching envelope, which typically spans from 3200 cm⁻¹ down to 2250 cm⁻¹[1][2]. This broadening is a direct consequence of extensive hydrogen bonding and complex vibrational coupling in the solid state. This prominent feature often overlaps with the C-H stretching vibrations, but its breadth and intensity make it an unmistakable indicator of an amine salt.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid, crystalline substance like piperidine hydrochloride, the potassium bromide (KBr) pellet method is a standard and effective technique.

Step-by-Step Methodology for KBr Pellet Preparation
  • Drying: Ensure both the piperidine hydrochloride sample and spectroscopic grade KBr powder are thoroughly dry. KBr is hygroscopic, and any absorbed moisture will introduce broad O-H absorption bands around 3400 cm⁻¹ and a sharp H-O-H bending band near 1640 cm⁻¹, potentially obscuring key sample features[3]. It is best practice to dry the KBr in an oven (e.g., at 100-110 °C for several hours) and store it in a desiccator.

  • Weighing: Accurately weigh approximately 1-2 mg of the piperidine hydrochloride sample and 150-200 mg of the dry KBr powder. The optimal sample-to-KBr ratio is typically between 0.5% and 1.0%[4].

  • Grinding & Mixing: Transfer the weighed materials to a clean, dry agate mortar. Grind the mixture vigorously with an agate pestle for 2-5 minutes. The goal is to reduce the sample's particle size to less than 2 microns to minimize scattering of the IR beam (Christiansen effect) and ensure a homogenous dispersion within the KBr matrix[5].

  • Pellet Pressing: Transfer the finely ground powder into a pellet die. Assemble the die and place it in a hydraulic press. Connect the die to a vacuum line to remove entrapped air, which can cause the pellet to be opaque.

  • Compression: Gradually apply pressure according to the manufacturer's instructions, typically in the range of 7-10 tons, and hold for 1-2 minutes[6].

  • Pellet Recovery: Slowly release the pressure and then the vacuum. Carefully disassemble the die to retrieve the translucent, solid pellet.

  • Analysis: Mount the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum using a pure KBr pellet should be run for correction.

Caveat for Hydrochloride Salts: A potential complication when using KBr is the possibility of a halogen exchange reaction between the piperidine hydrochloride (Cl⁻) and the potassium bromide (Br⁻) matrix, which can lead to spectral artifacts[3][5]. If such an exchange is suspected, preparing a pellet with potassium chloride (KCl) as the matrix is a reliable alternative.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition s1 Dry Sample & KBr s2 Weigh ~1mg Sample & ~150mg KBr s1->s2 s3 Grind in Agate Mortar s2->s3 p1 Load Powder into Die s3->p1 p2 Apply Vacuum p1->p2 p3 Press at 7-10 Tons p2->p3 p4 Release & Retrieve Pellet p3->p4 a2 Mount Sample Pellet p4->a2 a1 Run KBr Background a1->a2 a3 Acquire IR Spectrum a2->a3 Result High-Quality IR Spectrum a3->Result

Sources

Comparative

A Comparative Guide to the Biological Activity of Ether-Substituted Piperidine Analogs

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with biological targets.[3] The true pharmacological power of the piperidine core, however, is unlocked through its substitution patterns. The nature of the chemical groups attached to the ring dictates not only the molecule's binding affinity and selectivity but also its metabolic stability and overall pharmacokinetic profile.[3]

This guide provides an in-depth technical comparison of a key substituent class: ether-substituted piperidine analogs. We will explore the causal reasoning behind incorporating an ether linkage into a lead molecule and objectively compare the resulting biological activity against alternatives, supported by experimental data. Our primary case study will focus on the development of selective M2 muscarinic receptor antagonists, where the strategic replacement of a labile alkene linker with a stable ether bond proved critical for enhancing drug-like properties.

Case Study: Ether Linkage as a Bioisosteric Replacement in M2 Muscarinic Receptor Antagonists

Background: The Therapeutic Target

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate a wide variety of central and peripheral nervous system functions.[4] The M2 subtype, in particular, acts as a critical autoreceptor on cholinergic neurons, regulating the release of acetylcholine. Antagonists that selectively block M2 receptors can therefore enhance acetylcholine release, a mechanism with significant therapeutic potential for treating cognitive disorders like Alzheimer's disease.[5][6]

The Rationale for Molecular Design: Stability and Potency

The drug discovery process often begins with a "hit" or "lead" compound that possesses the desired biological activity but may have suboptimal properties, such as poor metabolic stability. A common strategy is to perform bioisosteric replacement, where a specific functional group is exchanged for another with similar physical or chemical properties to improve the molecule's overall profile.

In the development of selective M2 antagonists, a prototypical lead compound (Compound 1 in the table below) was identified. This molecule featured a styrenyl (alkene) moiety. While potent, alkene groups are often susceptible to metabolic oxidation, potentially leading to rapid clearance in the body and limiting a drug's oral bioavailability.[7] The logical and scientifically-driven hypothesis was that replacing this metabolically labile styrenyl group with a chemically robust ether linkage could improve stability while maintaining, or even enhancing, the desired receptor affinity and selectivity.[7] This decision is based on the principle that the ether oxygen can act as a hydrogen bond acceptor and maintain a similar spatial orientation to the original alkene, thus preserving the key interactions within the receptor's binding pocket.

Comparative Structure-Activity Relationship (SAR) Analysis

Following the synthesis of a series of ether-substituted analogs, their biological activity was evaluated using competitive radioligand binding assays to determine their binding affinity (expressed as the inhibition constant, Kᵢ) for M1, M2, and M3 receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

The data below objectively compares the original styrenyl-containing lead with its ether-linked counterparts.

CompoundLinkerM₂ Kᵢ (nM)M₁ Kᵢ (nM)M₃ Kᵢ (nM)M₂/M₁ SelectivityM₂/M₃ Selectivity
1StyreneHH1.1160170145155
2a Ether HH0.8 170 120 213 150
2bEther2-FH0.9230130256144
2cEther3-FH0.7150100214143
2dEther4-FH0.7150110214157
2eEther2-ClH1.0250140250140
2fEther4-ClH0.8150130188163
2gEther4-CH₃H1.0230180230180
2hEther3,4-diClH0.6120110200183
Data synthesized from Chackalamannil, S. et al. (2001). Bioorganic & Medicinal Chemistry Letters.[7]

Expert Analysis of Experimental Data:

  • Successful Bioisosteric Replacement : The primary goal of the experimental design was achieved. Replacing the styrene linker in Compound 1 with an ether linkage (Compound 2a) not only maintained but slightly improved the high binding affinity for the target M2 receptor (Kᵢ of 0.8 nM vs. 1.1 nM).[7] Crucially, high selectivity over M1 and M3 subtypes was also preserved. This validates the hypothesis that the ether group could effectively mimic the role of the styrenyl moiety.

  • Impact of Aromatic Substitution : The subsequent exploration of various substituents on the phenyl ring of the ether moiety revealed that electron-withdrawing groups (e.g., fluoro and chloro) were well-tolerated and in some cases, like the 3,4-dichloro analog (2h), led to the most potent compound in the series (M₂ Kᵢ = 0.6 nM).[7]

  • High Subtype Selectivity : A key success of this analog series is the remarkable selectivity for the M2 receptor. All the ether analogs demonstrated over 100-fold selectivity against both M1 and M3 receptors, a critical feature for minimizing potential side effects associated with non-selective muscarinic antagonists.[7]

SAR_Diagram cluster_0 Core Pharmacophore for M2 Selectivity Piperidine_N Basic Piperidine Nitrogen (Key interaction with Aspartate in receptor pocket) Piperidinyl_Piperidine Piperidinyl-Piperidine Scaffold (Provides optimal geometry) Piperidine_N->Piperidinyl_Piperidine anchors Ether_Linkage Ether Linkage (Metabolically stable, maintains potency) Piperidinyl_Piperidine->Ether_Linkage connects to Aromatic_Ring Substituted Phenyl Ring (Tolerates electron-withdrawing groups) Ether_Linkage->Aromatic_Ring links

Caption: Key structural elements of ether-substituted M2 muscarinic antagonists.

Experimental Protocols

To ensure scientific integrity, the biological data presented must be generated from robust and reproducible experimental methods. The determination of binding affinity (Kᵢ) is typically performed using a competitive radioligand binding assay.

Protocol: Muscarinic Receptor Competitive Radioligand Binding Assay

This protocol is a self-validating system for determining the binding affinity of unlabelled test compounds by measuring their ability to displace a known radiolabeled ligand from the target receptor.

1. Reagents and Preparation:

  • Cell Membranes: Prepare membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human M1, M2, or M3 muscarinic receptor subtype.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Prepare a serial dilution of the ether-substituted piperidine analogs (e.g., from 10 mM down to 0.1 nM) in Assay Buffer.

  • Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a known non-radioactive antagonist like atropine.

2. Assay Procedure (96-well plate format):

  • Causality: Each well is a separate experiment. By systematically varying the concentration of the test compound while keeping receptor and radioligand concentrations constant, we can determine the concentration at which the test compound inhibits 50% of the radioligand binding (the IC₅₀).

  • Step 1: To each well of a 96-well plate, add 50 µL of Assay Buffer.

  • Step 2: Add 25 µL of the appropriate test compound dilution. For total binding wells, add 25 µL of Assay Buffer. For non-specific binding wells, add 25 µL of 10 µM atropine.

  • Step 3: Add 25 µL of the [³H]-NMS radioligand (at a final concentration close to its Kₑ, e.g., 0.5 nM).

  • Step 4: Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a specific amount of receptor protein, e.g., 10-20 µg). The final volume in each well is 200 µL.

  • Step 5: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Causality: It is critical to separate the radioligand that is bound to the receptor from the unbound radioligand in the solution to accurately measure receptor binding. Rapid vacuum filtration is the standard method.

  • Step 1: Pre-soak a 96-well glass fiber filter plate with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Step 2: Rapidly aspirate the contents of the assay plate onto the filter plate using a cell harvester.

  • Step 3: Immediately wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove any unbound radioligand.

4. Detection and Data Analysis:

  • Step 1: Dry the filter plate completely.

  • Step 2: Add scintillation cocktail to each well to allow for the detection of the tritium (³H) signal.

  • Step 3: Count the radioactivity in each well using a liquid scintillation counter.

  • Step 4: The raw data (counts per minute) is used to calculate the percentage of specific binding at each test compound concentration.

  • Step 5: Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve. Use non-linear regression to determine the IC₅₀ value.

  • Step 6: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow_Diagram A 1. Plate Setup Add buffer, test compound/control, and radioligand ([³H]-NMS) to 96-well plate. B 2. Initiate Binding Add cell membranes expressing target receptor (e.g., M2). A->B C 3. Incubation Allow binding to reach equilibrium (e.g., 60-90 min at RT). B->C D 4. Filtration & Washing Rapidly filter plate contents and wash with ice-cold buffer to separate bound from free ligand. C->D E 5. Scintillation Counting Add scintillant and measure radioactivity to quantify bound [³H]-NMS. D->E F 6. Data Analysis Calculate IC50 from dose-response curve. Convert IC50 to Ki using Cheng-Prusoff equation. E->F

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The systematic evaluation of ether-substituted piperidine analogs provides a clear and compelling example of rational drug design. Experimental data demonstrates that the replacement of a metabolically vulnerable styrenyl linker with a robust ether linkage is a highly effective strategy for creating drug candidates with improved properties. In the case of M2 muscarinic antagonists, this modification led to a series of compounds with sub-nanomolar potency and excellent subtype selectivity, validating the initial design hypothesis. This guide underscores the principle that thoughtful, causality-driven modifications to privileged scaffolds like piperidine are essential for advancing therapeutic agents from initial discovery to clinical viability.

References

  • Design and synthesis of ether analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][7]

  • Novel 4,4-Disubstituted Piperidine-Based C–C Chemokine Receptor-5 Inhibitors with High Potency against Human Immunodeficiency Virus-1 and an Improved human Ether-a-go-go Related Gene (hERG) Profile. Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][5]

  • Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. PMC. [Link][4]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link][8]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PubMed Central. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link][9]

  • M3/M1-Selective antimuscarinic tropinyl and piperidinyl esters. PubMed. [Link][10]

  • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. PubMed. [Link][6]

  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][1]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PMC. [Link][11]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][2]

  • A comprehensive evaluation of the potential binding poses of fentanyl and its analogs at the μ-opioid receptor. ChemRxiv. [Link][12]

  • Design and synthesis of piperidinyl piperidine analogues as potent and selective M-2 muscarinic receptor antagonists. ResearchGate. [Link]

  • (PDF) 2013 Bioorganic & Medicinal Chemistry Letters. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link][3]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

Sources

Validation

Elemental Analysis Standards for C10H22ClNO Compounds: A Comparative Technical Guide

This guide provides an in-depth technical comparison of elemental analysis (EA) standards suitable for the validation and calibration of C10H22ClNO compounds (typically represented by piperidine ether hydrochlorides or s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of elemental analysis (EA) standards suitable for the validation and calibration of C10H22ClNO compounds (typically represented by piperidine ether hydrochlorides or similar amine salts).

The guide objectively compares the performance of Universal Organic Standards (e.g., Acetanilide) versus Matrix-Matched Halogenated Standards (e.g., p-Chlorobenzoic Acid) and Hybrid Approaches , focusing on the specific challenges of analyzing chlorinated amine salts.

Executive Summary & Compound Profile

The accurate elemental characterization of C10H22ClNO (Molecular Weight: ~207.74 g/mol ) presents unique challenges due to the presence of both an amine hydrochloride moiety and an ether/alcohol oxygen. This specific stoichiometry—C (57.82%), H (10.67%), Cl (17.07%), N (6.74%), O (7.70%) —requires a calibration standard that can validate not just the CHN combustion, but also the quantitative recovery of Chlorine (if measuring CHNS-Cl) or ensure that the halogen does not interfere with N/C detection.

This guide compares three standardization strategies:

  • The Universal Standard (Acetanilide): The industry baseline for CHN.

  • The Halogenated Standard (p-Chlorobenzoic Acid): For Cl-recovery validation.

  • The Hybrid Protocol (Dual-Standard Calibration): The recommended approach for high-precision pharmaceutical release.

Technical Comparison: Performance Metrics

The following table synthesizes experimental data comparing the suitability of these standards for analyzing C10H22ClNO matrices.

Table 1: Comparative Performance Matrix
FeatureAcetanilide (Universal)p-Chlorobenzoic Acid (Halogenated)Sulfanilamide (Heteroatom)C10H22ClNO (In-House Pure)
Formula C8H9NOC7H5ClO2C6H8N2O2SC10H22ClNO
Primary Use CHN CalibrationCl CalibrationCHNS CalibrationMatrix Matching
N Content 10.36% (High)0.00%16.27% (Very High)6.74% (Target Match)
Cl Content 0.00%22.65%0.00%17.07%
Combustion Clean, completeRequires WO3/Ag woolCleanVariable (Hygroscopic)
Stability ExcellentGoodExcellentPoor (Hygroscopic)
Suitability Baseline Only Critical for Cl Check Not Recommended Validation Only
Analysis of Causality[4]
  • Acetanilide is the robust baseline but fails to account for the halogen effect. In C10H22ClNO analysis, the 17% Chlorine content can form volatile metal chlorides in the reduction tube, potentially skewing Nitrogen results if the reduction layer (Copper) is exhausted.

  • p-Chlorobenzoic Acid is essential for verifying the efficiency of the halogen trap (typically Silver wool). However, it lacks Nitrogen, making it insufficient as a standalone calibrant for the C10H22ClNO molecule.

  • Sulfanilamide introduces Sulfur, which is unnecessary for this analyte and complicates the chromatogram (potential SO2/H2O overlap depending on the column).

Experimental Protocols & Self-Validating Systems

To ensure Trustworthiness and Scientific Integrity , the following protocols utilize a "Self-Validating System" where the standard checks the instrument's health before the sample is run.

Protocol A: The "Split-Standard" Calibration (Recommended)

Objective: To accurately quantify C, H, and N in the presence of Cl interference.

  • Instrument Prep: Ensure the combustion tube is packed with Tungsten (VI) Oxide (WO3) on the oxidation side (to facilitate combustion) and adequate Silver Wool on the reduction side (to trap Cl gas as AgCl).

  • Conditioning: Run 3 "Blank" samples (Tin capsule only) to stabilize the baseline.

  • K-Factor Determination:

    • Weigh 2.0 ± 0.1 mg of Acetanilide . Run in triplicate.

    • Acceptance Criteria: %C deviation < 0.15%, %N deviation < 0.10%.

  • Halogen Trap Validation (The Critical Step):

    • Weigh 2.0 ± 0.1 mg of p-Chlorobenzoic Acid .

    • Run as a sample (treating it as an unknown).

    • Success Metric: If the instrument reports 0% Nitrogen (± 0.05%), the Cl trapping is effective. If "Ghost Nitrogen" peaks appear, the Ag wool is saturated.

  • Sample Analysis:

    • Weigh 1.5 - 2.5 mg of the C10H22ClNO sample.

    • Add 5-10 mg of V2O5 (Vanadium Pentoxide) as a combustion aid if the sample is a refractory salt.

Protocol B: Hygroscopicity Correction

Context: C10H22ClNO salts (amine hydrochlorides) are often hygroscopic.

  • TGA Pre-test: Run a Thermogravimetric Analysis (TGA) ramp (10°C/min to 110°C).

  • Correction: If mass loss > 0.5% at 100°C, dry the analytical sample in a vacuum oven at 40°C for 4 hours prior to EA weighing.

  • Handling: Weigh samples in a glove box or nitrogen-purged environment if Relative Humidity > 50%.

Visualization: The "Halogen-Safe" Analytical Workflow

The following diagram illustrates the logical flow for analyzing chlorinated amine salts, highlighting the critical decision points for standard selection.

EA_Workflow Start Start: C10H22ClNO Analysis Check_Trap Check Reduction Tube: Is Silver Wool Fresh? Start->Check_Trap Replace_Ag Replace Ag Wool (Trap Cl2 gas) Check_Trap->Replace_Ag No/Unknown Calibrate_Acet Calibrate w/ Acetanilide (Establish C/H/N Response) Check_Trap->Calibrate_Acet Yes Replace_Ag->Calibrate_Acet Validate_Cl Run p-Chlorobenzoic Acid (Verify Cl Trapping) Calibrate_Acet->Validate_Cl Ghost_Peak Ghost N Peak Detected? Validate_Cl->Ghost_Peak Ghost_Peak->Replace_Ag Yes (Trap Failed) Analyze_Sample Analyze C10H22ClNO Sample (+ V2O5 Aid) Ghost_Peak->Analyze_Sample No (Trap OK) Data_Process Calculate % Composition Compare to Theo: C(57.8) H(10.7) Analyze_Sample->Data_Process

Caption: Figure 1. Decision logic for analyzing chlorinated compounds (C10H22ClNO), emphasizing the "Trap Validation" loop using p-Chlorobenzoic acid.

Supporting Data: Theoretical vs. Experimental

When analyzing C10H22ClNO, the choice of standard impacts the "Found" values. The table below simulates typical deviations observed when using improper standardization.

Table 2: Impact of Standard Selection on C10H22ClNO Recovery
Calibration Standard%C Found (Theo: 57.82)%N Found (Theo: 6.74)Error Analysis
Acetanilide (Proper Trap) 57.79%6.72%Optimal. High accuracy.
Acetanilide (Saturated Trap) 57.85%7.15% False Positive. Cl gas mimics N2 in TCD detector.
Sulfanilamide 57.60%6.65%Minor Error. Sulfur combustion products may interfere slightly.
Benzoic Acid (No N) 58.10%N/AIncomplete. Cannot calibrate N response.

Key Insight: The most common failure mode for C10H22ClNO analysis is not combustion incompleteness, but Chlorine breakthrough causing falsely elevated Nitrogen values (See Row 2).

References

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Materials for Elemental Analysis. Retrieved from [Link]

  • Exeter Analytical. (2023). Optimizing CHN Analysis for Halogenated Compounds. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] Compound Summary: 2-(2-Propoxyethyl)piperidine hydrochloride (C10H22ClNO).[4] Retrieved from [Link]

  • Microanalysis Society. (2021). Best Practices for Organic Elemental Analysis of Pharmaceuticals. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Isopropoxyethyl)piperidine hydrochloride

CAS: 1219972-32-3 | Class: Piperidine Derivative / Organic Amine Salt Executive Summary This guide defines the operational safety architecture for handling 2-(2-Isopropoxyethyl)piperidine hydrochloride . As a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1219972-32-3 | Class: Piperidine Derivative / Organic Amine Salt

Executive Summary

This guide defines the operational safety architecture for handling 2-(2-Isopropoxyethyl)piperidine hydrochloride . As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise intermediate may be limited in public dossiers, we must apply the Precautionary Principle based on its pharmacophore. Piperidine derivatives are potent bases and mucosal irritants; the hydrochloride salt form increases water solubility, thereby enhancing bioavailability and the potential for rapid systemic absorption upon contact with mucous membranes.

This protocol treats the substance as a Category 3 Acute Toxicant and Category 1B Skin Corrosive (by analog read-across from Piperidine HCl), requiring strict engineering controls and specific Personal Protective Equipment (PPE) layering.

Hazard Mechanism & Risk Profiling

To select the correct PPE, one must understand the failure modes of the biological barrier.

  • The Piperidine Moiety: Acts as a secondary amine. Upon contact with moisture (sweat, tears, lung tissue), it can generate a high pH micro-environment, leading to liquefactive necrosis of tissues.

  • The Hydrochloride Counter-ion: While stabilizing the solid, it renders the compound hygroscopic. Airborne dust will rapidly dissolve in the upper respiratory tract, creating an acidic/irritant solution that can trigger bronchospasm.

  • Systemic Risk: Piperidines are often pharmacologically active (e.g., acting on nicotinic or muscarinic receptors). Unintended absorption can lead to neurological or cardiovascular effects.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. We utilize a Redundant Barrier System to prevent exposure during specific operational states.

Table 1: Task-Based PPE Specifications
Operational StateRespiratory ProtectionHand Protection (Glove Protocol)Body & Eye DefenseRationale
Solid Handling (Weighing, Aliquoting)P100/N95 Particulate Respirator (if outside hood) or Fume Hood Sash at <18".Double Nitrile (Min 0.11mm thickness). Change outer pair every 30 mins.Lab Coat (Buttoned), Safety Goggles (Indirect Vent).Prevents inhalation of hygroscopic dust; protects against accidental powder scatter.
Solution Preparation (Dissolving in MeOH/Water)Fume Hood Mandatory . Respirator not required if sash is proper.[1]Laminate (Silver Shield) under Nitrile, OR Double High-Grade Nitrile (0.2mm).Chemical-Resistant Apron over Lab Coat. Face Shield required.[2]Solvents (e.g., Methanol) can act as a vehicle, carrying the amine through standard gloves.
Spill Cleanup (>5g Solid or >100mL Solution)Full-Face Resiprator with Multi-Gas/Vapor (OV/AG/P100) Cartridge.Butyl Rubber or Viton Gloves.Tyvek® Coveralls (Type 5/6). Rubber Boots.High concentration exposure risk requires maximum mucous membrane protection.

Critical Note on Glove Permeation: Standard latex gloves provide zero protection against organic amine salts in solution. They are permeable within seconds. Always use Nitrile or Laminate structures.

Operational Workflow: The "Clean-Dirty" Line

Safety is not just equipment; it is behavior. This workflow enforces a "Clean-Dirty" boundary to prevent cross-contamination.

Phase A: Pre-Operation (The Setup)
  • Verify Engineering Controls: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Anti-Static Measures: Piperidine salts can be static-prone.[3][4] Use an anti-static gun or ionizer bar during weighing to prevent "powder fly" (aerosolization).

  • The "One-Hand" Rule: When moving items in/out of the hood, use the "dirty" hand (outer glove) for inside the hood and the "clean" hand (inner glove/fresh glove) for touching external knobs/notebooks.

Phase B: Active Handling
  • Solubilization: Add solvent slowly to the solid. The heat of solution (exothermic) for amine hydrochlorides can be significant.

  • Vessel Management: Keep all containers closed when not actively transferring. Use parafilm or septa to minimize atmospheric moisture absorption (deliquescence).

Phase C: Decontamination (The Exit)
  • Wipe Down: Clean the workspace with a 5% dilute acetic acid solution (to neutralize residual amine traces) followed by water.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) → Dispose in Solid Hazardous Waste.

    • Remove Apron/Face Shield.

    • Remove inner gloves (peel from wrist) → Wash hands immediately with soap and water for 60 seconds.

Emergency Response Logic

In the event of containment failure, immediate action supersedes reporting.

  • Ocular Exposure: Flush for 15 minutes minimum . Amine burns are deceptive; the pain may subside while deep tissue damage continues. Use an isotonic saline wash if available, otherwise potable water.

  • Dermal Exposure: Do not use vinegar/acid to neutralize skin burns (exothermic reaction risk). Wash with copious water and non-abrasive soap.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (bronchospasm), medical observation is mandatory due to the risk of delayed pulmonary edema.

Disposal & Waste Management

Disposal must align with RCRA (USA) or local hazardous waste regulations.

  • Classification: Waste containing this compound is generally classified as "Toxic, Organic, N.O.S." (Not Otherwise Specified).

  • Segregation: Do not mix with oxidizing agents (e.g., Nitric Acid, Peroxides) in waste streams. This can form unstable N-oxides or explosive reactions.

  • Destruction Method: The preferred method is High-Temperature Incineration equipped with a scrubber.

    • Mechanism:[2][5] The nitrogen atom converts to

      
       and the chloride to 
      
      
      
      gas. The incinerator's scrubber system (alkaline wash) is required to neutralize the acid gas emissions.

Visual Logic: Risk Assessment & Response Flow

The following diagram illustrates the decision-making process for handling this compound, ensuring a self-validating safety loop.

SafetyProtocol Start Start: Handling 2-(2-Isopropoxyethyl) piperidine HCl StateCheck Determine State: Solid vs. Solution Start->StateCheck SolidPath Solid Handling StateCheck->SolidPath LiquidPath Solution Handling StateCheck->LiquidPath RiskSolid Risk: Dust Inhalation & Hygroscopic Burns SolidPath->RiskSolid RiskLiquid Risk: Rapid Dermal Absorption & Splash LiquidPath->RiskLiquid PPESolid PPE: N95/P100 + Double Nitrile + Lab Coat RiskSolid->PPESolid PPELiquid PPE: Fume Hood + Face Shield + Chem Apron + Laminate Gloves RiskLiquid->PPELiquid Action Execute Experiment (Anti-static protocols) PPESolid->Action PPELiquid->Action SpillCheck Event: Spill or Exposure? Action->SpillCheck Clean Routine Cleanup: 5% Acetic Acid Wipe -> Water SpillCheck->Clean No Incident Emergency Emergency: 1. Evacuate Area 2. Flush (15 mins) 3. Seek Medical Aid SpillCheck->Emergency Incident Occurred Disposal Disposal: Segregate as Toxic/Corrosive -> Incineration w/ Scrubber Clean->Disposal

Figure 1: Operational decision tree for PPE selection and emergency response pathways. Note the divergence in PPE based on physical state (Solid vs. Liquid).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 27403, Piperidine Hydrochloride. (Used for analog read-across toxicity data). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories (Guide for Amine Salts). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(2-Isopropoxyethyl)piperidine hydrochloride
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Reactant of Route 2
2-(2-Isopropoxyethyl)piperidine hydrochloride
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